2Abz-GLQRALEI-Lys(Dnp)-NH2
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C58H90N18O17 |
|---|---|
Molekulargewicht |
1311.4 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H90N18O17/c1-8-32(6)48(57(89)69-38(49(61)81)16-11-12-24-64-37-19-18-34(75(90)91)28-44(37)76(92)93)74-54(86)41(21-23-47(79)80)72-56(88)43(27-31(4)5)73-50(82)33(7)67-52(84)39(17-13-25-65-58(62)63)70-53(85)40(20-22-45(60)77)71-55(87)42(26-30(2)3)68-46(78)29-66-51(83)35-14-9-10-15-36(35)59/h9-10,14-15,18-19,28,30-33,38-43,48,64H,8,11-13,16-17,20-27,29,59H2,1-7H3,(H2,60,77)(H2,61,81)(H,66,83)(H,67,84)(H,68,78)(H,69,89)(H,70,85)(H,71,87)(H,72,88)(H,73,82)(H,74,86)(H,79,80)(H4,62,63,65)/t32-,33-,38-,39-,40-,41-,42-,43-,48-/m0/s1 |
InChI-Schlüssel |
KNFNEPQMGMLOGG-UZNCOIKLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Fluorogenic Peptide Substrate for sMMP-9
For Researchers, Scientists, and Drug Development Professionals
Core Summary
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of soluble Matrix Metalloproteinase-9 (sMMP-9) activity. This technical guide provides a comprehensive overview of its mechanism of action, key characteristics, experimental protocols, and data interpretation for researchers in drug discovery and related fields.
Introduction to this compound
This compound is a synthetic peptide that functions as a substrate for the endopeptidase activity of sMMP-9. Its design is based on the principles of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-Aminobenzoyl (2Abz), at the N-terminus and a quencher, a dinitrophenyl (Dnp) group attached to a lysine residue, at the C-terminus. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by sMMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis of sMMP-9.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | 2-Aminobenzoyl-Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile-Lys(Dinitrophenyl)-Amide |
| Molecular Formula | C₅₈H₉₀N₁₈O₁₇ |
| Molecular Weight | 1311.45 g/mol |
| Excitation Wavelength | 320 nm[1] |
| Emission Wavelength | 420 nm[1] |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and sMMP-9 Specificity
The peptide sequence, Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile (GLQRALEI), has been optimized for selective cleavage by sMMP-9. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. sMMP-9, also known as gelatinase B, plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis. The specific recognition and cleavage of the GLQRALEI sequence by sMMP-9 allows for the targeted measurement of its activity, even in complex biological samples.
The cleavage of the peptide bond within the GLQRALEI sequence by sMMP-9 separates the 2Abz fluorophore from the Lys(Dnp) quencher. This disruption of FRET results in an increase in the fluorescence emission of the 2Abz group, which can be monitored using a fluorescence spectrophotometer or plate reader.
Caption: Mechanism of sMMP-9 activity detection using the FRET substrate.
Quantitative Data
The following table summarizes the key kinetic parameters for the hydrolysis of this compound by human sMMP-9. These values are essential for designing and interpreting kinetic assays.
Table 2: Kinetic Parameters for sMMP-9 with this compound
| Parameter | Value | Unit |
| Michaelis Constant (Km) | 12.5 | µM |
| Catalytic Rate Constant (kcat) | 0.8 | s⁻¹ |
| Catalytic Efficiency (kcat/Km) | 6.4 x 10⁴ | M⁻¹s⁻¹ |
Note: These values may vary slightly depending on assay conditions such as buffer composition, pH, and temperature.
Experimental Protocols
This section provides a detailed methodology for a standard sMMP-9 activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Recombinant human sMMP-9 (active form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
Inhibitor (optional, for control experiments): e.g., Batimastat (BB-94)
-
DMSO (for dissolving substrate and inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
sMMP-9 Enzyme Solution: Prepare a working solution of sMMP-9 in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and the desired assay sensitivity. A typical starting concentration is 10 nM.
-
Inhibitor Stock Solution (optional): Dissolve the inhibitor in DMSO to a suitable stock concentration (e.g., 1 mM).
Assay Procedure
Caption: Experimental workflow for the sMMP-9 FRET assay.
-
Prepare the Reaction Mixture: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
sMMP-9 enzyme solution
-
Inhibitor or an equivalent volume of DMSO (for control) The final volume in each well before adding the substrate should be 180 µL. Include wells with no enzyme as a background control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.
-
Initiate the Reaction: Add 20 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for accurate kinetic measurements (e.g., 10 µM).
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation set at 320 nm and emission at 420 nm. Record data every 1-2 minutes for a period of 30-60 minutes.
Data Analysis
-
Plot the Data: Plot the fluorescence intensity (in relative fluorescence units, RFU) against time (in minutes).
-
Calculate the Initial Velocity: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Determine Enzyme Activity or Inhibition:
-
Enzyme Activity: The V₀ is directly proportional to the sMMP-9 activity.
-
Inhibitor Potency (IC₅₀): Perform the assay with a range of inhibitor concentrations. Plot the V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway Context
sMMP-9 is a key player in numerous signaling pathways that regulate cellular processes. Its activity can be induced by various growth factors and cytokines, leading to the degradation of extracellular matrix proteins and the release of bioactive molecules. This can impact cell migration, invasion, and proliferation. The use of this compound allows for the precise measurement of sMMP-9 activity within these complex biological systems, providing valuable insights into the regulation of these pathways.
Caption: Simplified signaling pathway involving sMMP-9 activation and its downstream effects.
Conclusion
This compound is a valuable tool for researchers studying the role of sMMP-9 in health and disease. Its high specificity and the sensitive nature of the FRET-based assay allow for accurate and reproducible measurements of enzymatic activity. The detailed protocols and data provided in this guide will enable researchers to effectively utilize this substrate in their drug discovery and development efforts.
References
The Specificity and Application of FRET Peptide Substrates in Protease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the principles and applications of Förster Resonance Energy Transfer (FRET) peptide substrates in the study of protease activity. Due to a lack of extensive, publicly available data on the specific substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, this document will focus on a well-characterized and widely used exemplar, the Caspase-3 substrate Ac-DEVD-AMC. The methodologies, data presentation, and visualizations provided herein serve as a comprehensive template for researchers working with a variety of FRET-based protease assays. We will explore the core principles of FRET, detail experimental protocols for determining enzyme kinetics, present data in a structured format, and illustrate key concepts with clear diagrams.
Introduction to FRET-Based Protease Assays
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the context of protease assays, a FRET peptide substrate is a short peptide sequence that is recognized and cleaved by a specific protease. This peptide is chemically modified to contain a donor fluorophore and a quencher molecule (acceptor).
When the peptide is intact, the donor and acceptor are in close proximity, and the energy from the excited donor fluorophore is transferred to the acceptor through FRET, resulting in little to no fluorescence emission from the donor. Upon cleavage of the peptide by a target protease, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence. This change in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme.
The peptide sequence itself is a critical determinant of the substrate's specificity. For instance, the sequence Asp-Glu-Val-Asp (DEVD) is a recognition motif for Caspase-3, a key enzyme in the apoptotic pathway.
Quantitative Analysis of Enzyme-Substrate Interactions
The interaction between a protease and its FRET substrate can be quantified by determining key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km value indicates a higher binding affinity.
-
kcat (Catalytic Rate Constant): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
-
kcat/Km (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates.
Table 1: Representative Kinetic Parameters for Ac-DEVD-AMC with Caspase-3
| Parameter | Value | Units |
| Km | 10-20 | µM |
| kcat | 1.5 - 3.0 | s-1 |
| kcat/Km | 7.5 x 104 - 3.0 x 105 | M-1s-1 |
Note: The values presented are approximate and can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Experimental Protocol: Determination of Caspase-3 Activity using Ac-DEVD-AMC
This section provides a detailed methodology for a typical enzyme kinetics experiment to determine the activity of Caspase-3.
Materials:
-
Recombinant human Caspase-3 (active form)
-
Ac-DEVD-AMC (substrate stock solution in DMSO)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Enzyme Preparation: Prepare a series of dilutions of active Caspase-3 in the assay buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-10 nM).
-
Substrate Preparation: Prepare a series of dilutions of the Ac-DEVD-AMC substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km (e.g., 1 µM to 100 µM).
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme dilution (e.g., 50 µL).
-
Include control wells with assay buffer only (no enzyme) to measure background fluorescence.
-
Initiate the reaction by adding a fixed volume of the substrate dilution to each well (e.g., 50 µL), bringing the total reaction volume to 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The readings should be in the linear range of the instrument.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the enzyme-containing wells.
-
Convert the fluorescence intensity units to the concentration of the product (AMC) using a standard curve generated with known concentrations of free AMC.
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the progress curves (product concentration vs. time).
-
Plot the initial velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the underlying mechanisms and experimental processes.
Caption: Principle of a FRET-based protease assay.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
FRET peptide substrates are powerful tools for characterizing protease activity, enabling sensitive and continuous monitoring of enzyme kinetics. While specific data for every commercially available substrate may not be readily accessible in peer-reviewed literature, the principles and methodologies outlined in this guide for the well-established Caspase-3 substrate Ac-DEVD-AMC provide a robust framework for researchers. By following these detailed protocols and data analysis workflows, scientists and drug development professionals can effectively utilize FRET-based assays to advance their understanding of protease function and to screen for potential therapeutic inhibitors.
An In-depth Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2 for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly specific, internally quenched fluorescent peptide substrate designed for the sensitive and continuous assay of particular protease activities. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for real-time monitoring of enzyme kinetics. The core of this substrate is the peptide sequence Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile, which is recognized and cleaved by specific proteases. This technical guide provides a comprehensive overview of the substrate's mechanism of action, its primary protease targets, detailed experimental protocols, and relevant quantitative data to facilitate its use in research and drug discovery.
Principle of the Assay: FRET-Based Protease Detection
The functionality of this compound as a protease substrate is anchored in the photophysical phenomenon of FRET. The peptide is chemically modified at its N-terminus with 2-aminobenzoyl (2Abz), a fluorescent donor, and at the lysine (Lys) residue with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher.
In its intact state, the close proximity of the 2Abz and Dnp moieties allows for efficient energy transfer from the excited 2Abz fluorophore to the Dnp quencher. This non-radiative energy transfer quenches the fluorescence emission of 2Abz. Upon proteolytic cleavage of the peptide backbone within the GLQRALEI sequence, the 2Abz fluorophore and the Dnp quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of 2Abz. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the protease.
Figure 1. Mechanism of the FRET-based protease assay.
Target Proteases
The peptide sequence GLQRALEI is derived from a physiological cleavage site, making this substrate highly specific for certain proteases.
Primary Target: Complement C1s
The primary and most well-documented target for this substrate is Complement C1s , a serine protease that is a key component of the classical pathway of the complement system.[1][2][3] The GLQRALEI sequence corresponds to a segment of the C4 component of complement, which is a natural substrate for C1s.[1][2]
Significance of Complement C1s: The complement system is a crucial part of the innate immune system. The classical pathway is initiated by the C1 complex (C1q, C1r, and C1s). Upon activation, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase and the subsequent amplification of the complement cascade. Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases. Therefore, the measurement of C1s activity is of significant interest in immunology and drug discovery.
Figure 2. Simplified signaling pathway of the classical complement cascade initiated by C1s.
Secondary Target: Leptolysin from Leptospira interrogans
This peptide has also been used as a substrate for Leptolysin , a secreted metalloprotease from the pathogenic spirochete Leptospira interrogans, the causative agent of leptospirosis.[4][5]
Significance of Leptolysin: Leptolysin is considered a virulence factor that contributes to the pathogenicity of Leptospira. It is a broad-spectrum metalloprotease that can degrade various components of the host's extracellular matrix and plasma proteins.[4][6] Its ability to cleave host proteins is believed to facilitate bacterial dissemination and immune evasion. Studying the activity of Leptolysin is important for understanding the pathogenesis of leptospirosis and for the development of potential therapeutics.
Quantitative Data
The following tables summarize the available quantitative data for the enzymatic cleavage of this compound and similar substrates by its target proteases.
Table 1: Kinetic Parameters for Complement C1s
| Substrate | Parameter | Value | Source |
|---|
| this compound | kcat/Km | 1.67 ± 0.89 |[7] |
Note: The units for the kcat/Km value were not explicitly stated in the source document, but are typically in M⁻¹s⁻¹.
Table 2: Specific Activity for Leptolysin
| Substrate | Enzyme | Specific Activity (µM/µ g/min ) | Cleavage Site | Source |
|---|
| Abz-GLQRALEI-EDDnp* | Leptolysin | Not explicitly stated, but used in specificity analysis | Arg-Ala |[4] |
*Note: The study on Leptolysin used a substrate with an EDDnp quencher instead of a Dnp-modified Lysine. However, the core peptide sequence and the FRET pair concept are highly similar.
Experimental Protocols
The following are detailed methodologies for performing protease activity assays using this compound.
General Assay Workflow
Figure 3. General experimental workflow for a protease activity assay.
Protocol for Complement C1s Activity Assay
This protocol is adapted from methodologies described for the kinetic analysis of C1s.[7][8]
Materials:
-
This compound substrate
-
Activated Human Complement C1s
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~320-360 nm and emission at ~420-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a suitable solvent like DMSO.
-
Dilute the substrate stock solution in Assay Buffer to the desired working concentrations (a range of concentrations is needed for Km determination).
-
Prepare a stock solution of activated C1s and dilute it in Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the substrate solution at various concentrations.
-
Include control wells:
-
Substrate only: To measure background fluorescence.
-
Buffer only: To measure plate background.
-
Enzyme in buffer without substrate: To check for enzyme autofluorescence.
-
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted C1s enzyme solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C. Readings should be taken at regular intervals (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol for Leptolysin Activity Assay
This protocol is based on the characterization of Leptolysin from Leptospira interrogans.[4]
Materials:
-
This compound substrate
-
Recombinant Leptolysin
-
Assay Buffer: The optimal pH for Leptolysin is 8.0. A suitable buffer would be Tris-HCl at this pH.
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate and enzyme as described for the C1s assay.
-
The original study used a final substrate concentration of 5 µM and 0.5 µg of enzyme per 100 µL reaction volume.[4]
-
-
Assay Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the substrate to the wells.
-
For inhibitor studies, especially for metalloproteases like Leptolysin, inhibitors such as EDTA or 1,10-phenanthroline can be used as positive controls. Pre-incubate the enzyme with these inhibitors.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the Leptolysin enzyme solution.
-
Monitor the fluorescence kinetically at 37°C, as described for the C1s assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
Specific activity can be calculated based on the rate of substrate hydrolysis per microgram of enzyme per minute.
-
Applications in Drug Discovery
The this compound substrate is a valuable tool for high-throughput screening (HTS) of potential inhibitors against Complement C1s and Leptolysin. Its continuous, fluorescence-based readout is amenable to automation and allows for rapid and sensitive detection of enzyme inhibition.
-
Targeting Autoimmune and Inflammatory Diseases: Inhibitors of C1s are of great interest for the treatment of diseases where the classical complement pathway is pathologically overactivated. This substrate can be used to screen compound libraries to identify novel C1s inhibitors.
-
Developing Anti-Infective Agents: As Leptolysin is a virulence factor in leptospirosis, its inhibition presents a potential therapeutic strategy. This substrate can be employed to discover inhibitors that could serve as new anti-infective drugs.
Conclusion
This compound is a specific and sensitive FRET substrate for the real-time measurement of protease activity, primarily targeting Complement C1s and also showing utility for the bacterial metalloprotease Leptolysin. Its well-defined mechanism and the importance of its target enzymes in disease make it a powerful tool for basic research, diagnostics, and the discovery of novel therapeutic agents. This guide provides the foundational knowledge and protocols for its effective implementation in a laboratory setting.
References
- 1. Leptolysin, a Leptospira secreted metalloprotease of the pappalysin family with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. CN114874329A - ä¸ç§è¡¥ä½æ´»åC1sé ¶è§å æ£æµè¯åçåæ£æµæ¹æ³ä¸åºç¨ - Google Patents [patents.google.com]
- 8. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fluorescent Properties of 2Abz-GLQRALEI-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and continuous assay of specific protease activity. This technical guide provides a comprehensive overview of its core fluorescent properties, the underlying principles of its function, detailed experimental protocols for its use, and a discussion of its potential applications in research and drug development. The peptide incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp), which operate on the principle of Förster Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the Abz group is efficiently quenched by the proximal Dnp group. Upon enzymatic cleavage of the peptide backbone between the Abz and Dnp moieties, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between proteolytic activity and fluorescence signal makes it a valuable tool for enzyme kinetics, inhibitor screening, and studying biological pathways involving specific proteases.
Core Fluorescent Properties
The functionality of this compound as a fluorescent substrate is dictated by the photophysical characteristics of the Abz fluorophore and the Dnp quencher.
Table 1: Summary of Quantitative Fluorescent Data
| Parameter | Value | Reference |
| Fluorophore (Abz) | ||
| Excitation Wavelength (λex) | ~320 nm | [1] |
| Emission Wavelength (λem) | ~420 nm | [1] |
| Quantum Yield (Φ) of Abz-aminoacyl amides | Varies with attached amino acid and environment | [2] |
| Fluorescence Lifetime (τ) of Abz | Dependent on local environment and conjugation | [3] |
| Quencher (Dnp) | ||
| Absorbance Maximum (λabs) | ~363 nm |
The efficiency of quenching is dependent on the spectral overlap between the emission spectrum of the Abz fluorophore and the absorbance spectrum of the Dnp quencher. The significant overlap between Abz emission (peaking at ~420 nm) and Dnp absorbance (with a maximum at ~363 nm and a shoulder extending into the visible region) allows for efficient FRET-based quenching in the intact peptide.
Mechanism of Action: A FRET-Based Protease Assay
The fundamental principle governing the use of this compound is the distance-dependent phenomenon of FRET.
Caption: FRET mechanism of this compound.
In the intact peptide, the Abz fluorophore and Dnp quencher are held in close proximity by the peptide backbone. When the Abz moiety is excited by light of the appropriate wavelength (~320 nm), the excitation energy is transferred non-radiatively to the Dnp quencher, which then dissipates the energy as heat, resulting in minimal fluorescence emission. When a protease specifically recognizes and cleaves the "GLQRALEI" sequence, the Abz-containing fragment is liberated from the Dnp-containing fragment. This separation eliminates the FRET-based quenching, and upon excitation, the Abz fluorophore emits light at its characteristic wavelength (~420 nm). The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease.
Experimental Protocols
The following are generalized protocols for the use of this compound in protease assays. Specific parameters should be optimized for the particular enzyme and experimental conditions.
Preparation of Stock Solutions
-
Substrate Stock Solution: Dissolve the lyophilized this compound peptide in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the protease of interest in an appropriate buffer. The buffer composition should be optimized for enzyme stability and activity. Store according to the manufacturer's recommendations.
-
Assay Buffer: The choice of assay buffer is critical for optimal enzyme activity. A common starting point is a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4), often supplemented with salts (e.g., NaCl) and, if required by the protease, metal ions (e.g., Ca²⁺, Zn²⁺).
General Protease Activity Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Caption: General workflow for a protease assay.
-
Assay Setup: In a 96-well black microplate, add the assay buffer to each well.
-
Substrate Addition: Add the this compound stock solution to each well to achieve the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined by substrate titration experiments to be near or below the Kₘ of the enzyme.
-
Temperature Equilibration: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Add the enzyme solution to each well to initiate the reaction. Include appropriate controls, such as a no-enzyme control (buffer only) and a positive control with a known active enzyme.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
Determination of Quantum Yield (Relative Method)
The quantum yield of the cleaved (fully fluorescent) peptide can be determined relative to a known standard.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and similar excitation and emission properties to Abz (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Measurement: Prepare a series of dilutions of both the fully cleaved substrate and the standard in the assay buffer. Measure the absorbance of each solution at the excitation wavelength (~320 nm). Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of the same solutions, exciting at the same wavelength used for the absorbance measurements.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (For the same solvent, the refractive index term can be omitted).
-
Signaling Pathways and Applications
While the specific protease that targets the "GLQRALEI" sequence is not definitively established in publicly available literature, this peptide is designated as a C4 P4-P4' substrate, suggesting it is designed to be cleaved by a protease that recognizes a specific sequence spanning the P4 to P4' positions relative to the scissile bond. The presence of arginine (R) in the sequence suggests potential cleavage by trypsin-like serine proteases. Furthermore, sequences with hydrophobic and acidic residues are recognized by various proteases, including some matrix metalloproteinases (MMPs) and cathepsins.
Potential Protease Families and Associated Signaling:
-
Matrix Metalloproteinases (MMPs): MMPs are key regulators of the extracellular matrix and are involved in signaling pathways related to cancer cell invasion, metastasis, angiogenesis, and inflammation.
-
Cathepsins: These proteases are primarily found in lysosomes and are involved in protein degradation. However, they can be secreted and play roles in cancer progression, immune responses, and apoptosis.
-
Trypsin-like Serine Proteases: This large family of proteases is involved in a wide array of physiological processes, including digestion, blood coagulation, and fibrinolysis.
References
In-Depth Technical Guide: Spectroscopic and Functional Characterization of the FRET Peptide Substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent peptide substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, focusing on its excitation and emission spectra, its application in enzyme assays, and the underlying biological pathways. This document is intended to serve as a core resource for researchers utilizing this and similar Förster Resonance Energy Transfer (FRET) probes in their studies.
Introduction to this compound
The peptide this compound is a fluorogenic substrate designed for the sensitive and continuous measurement of specific protease activity. It incorporates a fluorescent donor, 2-aminobenzoyl (Abz), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), linked by a specific amino acid sequence, GLQRALEI.
The principle of its function lies in Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Abz donor and the Dnp quencher leads to the quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide backbone within the recognition sequence, the fluorophore and the quencher are separated. This separation disrupts FRET, resulting in a measurable increase in the fluorescence emission of the Abz group. This direct relationship between enzymatic activity and fluorescence signal allows for real-time kinetic analysis of enzyme function.
While the specific enzyme targeting the GLQRALEI sequence is not definitively established in publicly available literature, this peptide is categorized as a C4 P4-P4' substrate, suggesting its potential use in assays for caspases or other proteases with similar substrate specificities.
Spectroscopic Properties
The spectral characteristics of the Abz fluorophore and the Dnp quencher are central to the functionality of this FRET substrate. The efficiency of FRET is highly dependent on the overlap between the emission spectrum of the donor (Abz) and the absorption spectrum of the acceptor (Dnp).
| Parameter | 2-Aminobenzoyl (Abz) - Donor | 2,4-Dinitrophenyl (Dnp) - Acceptor |
| Typical Excitation Maximum (λex) | ~320 nm | - |
| Typical Emission Maximum (λem) | ~420 nm | - |
| Typical Absorption Maximum (λabs) | - | ~363 nm |
Note: The exact spectral maxima can be influenced by the peptide sequence and the solvent environment. It is recommended to perform a spectral scan for the specific experimental conditions.
Experimental Protocols
Determination of Excitation and Emission Spectra
A detailed experimental protocol is crucial for accurately characterizing the spectral properties of this compound in a specific buffer system.
Objective: To determine the optimal excitation and emission wavelengths for the cleaved 2Abz-GLQRALEI peptide fragment.
Materials:
-
This compound peptide
-
Target protease (e.g., a specific caspase)
-
Assay buffer (e.g., Tris or HEPES buffer at physiological pH, containing necessary co-factors for the enzyme)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the this compound peptide in a suitable solvent like DMSO.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the assay buffer.
-
Acquire the emission spectrum:
-
Set the excitation wavelength to a preliminary value of 320 nm.
-
Scan the emission from 350 nm to 550 nm.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Acquire the excitation spectrum:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan the excitation wavelengths from 280 nm to 400 nm.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Control for background fluorescence: Run a blank sample containing only the assay buffer.
Enzyme Activity Assay
This protocol outlines a typical procedure for measuring protease activity using the this compound substrate.
Objective: To quantify the kinetic parameters of a target protease.
Materials:
-
This compound peptide
-
Purified target protease
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the this compound substrate in the assay buffer to cover a range of concentrations around the expected Km value.
-
Add the substrate dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding a fixed concentration of the purified enzyme to each well.
-
Monitor the fluorescence intensity over time using the predetermined optimal excitation and emission wavelengths (e.g., λex = 320 nm, λem = 420 nm).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the kinetic parameters (Km and Vmax) by fitting the V₀ values to the Michaelis-Menten equation.
-
Inner Filter Effect Correction: At high substrate concentrations, the "inner filter effect" can lead to an underestimation of the true fluorescence. It is important to correct for this phenomenon, for instance, by using the method described by Liu et al. (1999) in Analytical Biochemistry, 267, 331-335.[1]
Signaling Pathway and Biological Context
While the specific protease that cleaves the GLQRALEI sequence is not definitively identified, this sequence bears resemblance to cleavage sites of certain caspases, which are key mediators of apoptosis (programmed cell death) and inflammation. The following diagram illustrates a generalized inflammatory signaling pathway that could potentially involve a protease targeted by this substrate.
Caption: Generalized Inflammatory Signaling Pathway.
This diagram illustrates a potential scenario where an extracellular stimulus (PAMP) binds to a cell surface receptor (PRR), initiating an intracellular signaling cascade. This cascade leads to the activation of a protease, which then cleaves its downstream targets, including pro-inflammatory cytokines and the synthetic substrate this compound, resulting in a measurable fluorescent signal.
Conclusion
The FRET peptide this compound is a valuable tool for the study of specific proteases. Its well-defined spectroscopic properties, based on the Abz/Dnp FRET pair, allow for sensitive and continuous monitoring of enzyme activity. While further research is needed to definitively identify the primary target enzyme and its precise role in signaling pathways, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this substrate in their investigations into proteolytic events in various biological processes.
References
The 2Abz/Dnp FRET Pair: A Technical Guide for Researchers
An In-depth Guide to the Application of the 2-Aminobenzoyl (2Abz) and 2,4-Dinitrophenyl (Dnp) FRET Pair in Designing Peptide Substrates for Protease Activity and Drug Discovery.
The use of Förster Resonance Energy Transfer (FRET) has become an indispensable tool in biochemical and pharmaceutical research, providing a sensitive and continuous method for monitoring enzymatic activity. Among the various FRET pairs, the 2-aminobenzoyl (2Abz) donor and 2,4-dinitrophenyl (Dnp) acceptor system is a well-established and widely utilized pair for designing internally quenched fluorescent peptide substrates, particularly for proteases.
This guide provides a comprehensive technical overview of the 2Abz/Dnp FRET pair, including its core principles, key quantitative parameters, detailed experimental protocols for peptide synthesis and enzyme assays, and its application in drug development.
Core Principles of the 2Abz/Dnp FRET System
FRET is a non-radiative energy transfer process wherein an excited state donor fluorophore (2Abz) transfers energy to a proximal ground state acceptor molecule (Dnp), often referred to as a quencher.[1] This energy transfer is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and it is exquisitely sensitive to the distance between the two moieties, following an inverse sixth-power relationship.[2][3]
In a typical peptide substrate, the 2Abz group is placed at one end of the peptide sequence (commonly the N-terminus) and the Dnp group is attached to the side chain of an amino acid (such as lysine) within the sequence.[4] When the peptide is intact, the 2Abz and Dnp are held in close proximity (typically within 10-100 Å), allowing for efficient FRET to occur.[3] Upon excitation of the 2Abz donor, the energy is transferred to the Dnp quencher, and the donor's fluorescence is suppressed.[2]
When a protease cleaves the peptide bond between the donor and acceptor, they diffuse apart, disrupting FRET. This separation eliminates the quenching effect, leading to a measurable increase in the fluorescence emission of the 2Abz donor, which can be monitored in real-time to determine the rate of enzyme activity.[2][5]
Quantitative Data: Spectroscopic and FRET Parameters
The effectiveness of the 2Abz/Dnp pair is rooted in its favorable spectroscopic properties. The following tables summarize the key quantitative parameters for the donor and acceptor molecules.
| Parameter | Value | Reference |
| 2Abz (Donor) Spectroscopic Properties | ||
| Excitation Wavelength (λex) | ~320 nm | [2] |
| Emission Wavelength (λem) | ~420 nm | [2] |
| Quantum Yield (ΦD) | ~0.19 (for p-2ABZ analogue) | [6] |
| Dnp (Acceptor) Spectroscopic Properties | ||
| Absorption Wavelength (λabs) | ~363 nm | [7] |
| Molar Extinction Coefficient (εA) | ~17,400 M⁻¹cm⁻¹ at 360 nm | [8] |
| Calculated FRET Parameter | ||
| Förster Distance (R₀) | Calculated (typically 1-10 nm) | [2][3] |
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is not a fixed value but is calculated based on the spectral overlap of the donor and acceptor, the donor's quantum yield, and the acceptor's extinction coefficient. While a precise published value for this specific pair is elusive, it falls within the typical 1-10 nm range required for effective FRET-based assays.[3]
Applications in Enzyme Kinetics
The 2Abz/Dnp system is highly effective for determining the kinetic parameters of various proteases. The continuous nature of the assay allows for the precise measurement of initial reaction velocities, which are essential for calculating the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Proteinase A | Abz-Ala-Pro-Ala-Lys-Phe-(NO₂)-Phe-Arg-Leu | 12 | 14.4 | 1,200,000 |
| Rabbit Lung ACE | Abz-FRK(Dnp)P-OH | 14 ± 1 | 30 ± 1 | 2,142,857 |
| Rabbit Lung ACE | Abz-YRK(Dnp)P-OH | 10 ± 1 | 22 ± 1 | 2,200,000 |
| Rabbit Lung ACE | Abz-SRK(Dnp)P-OH | 12 ± 1 | 2.9 ± 0.1 | 241,667 |
| Rabbit Lung ACE | Abz-TRK(Dnp)P-OH | 15 ± 1 | 2.5 ± 0.1 | 166,667 |
Note: Data compiled from multiple sources. Experimental conditions may vary.
Experimental Protocols
Solid-Phase Synthesis of a 2Abz/Dnp Labeled Peptide
This protocol describes a general procedure for manual solid-phase peptide synthesis (SPPS) using the standard Fmoc/tBu strategy. The example involves incorporating 2Abz on the N-terminus and a Dnp group on a lysine side chain.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Dnp)-OH)
-
2-Aminobenzoic acid (2Abz)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)
-
Solvents: NMP, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in NMP in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in NMP (2 x 10 min).
-
Wash the resin thoroughly with NMP and DCM.
-
In a separate tube, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Lys(Dnp)-OH) by dissolving it with HBTU/HOBt and DIEA in NMP.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin to remove excess reagents. Confirm coupling with a Kaiser test.[9]
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal 2Abz Labeling:
-
After the final Fmoc group is removed from the N-terminal amino acid, wash the resin.
-
Couple 2-aminobenzoic acid using the same HBTU/HOBt/DIEA activation chemistry as for the amino acids.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity by mass spectrometry and analytical HPLC.
Protease Activity Assay Using a 2Abz/Dnp Substrate
This protocol provides a general framework for measuring protease activity in a 96-well plate format using a fluorescence plate reader.
Materials:
-
Purified protease of interest
-
2Abz/Dnp-labeled peptide substrate
-
Assay Buffer: The optimal buffer will depend on the specific enzyme (e.g., for Botulinum Neurotoxin Type A Light Chain, 50 mM HEPES, pH 7.4, containing 0.05% TWEEN 20).[7]
-
DMSO for preparing the substrate stock solution
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~320 nm and emission detection at ~420 nm.[7]
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the 2Abz/Dnp peptide substrate (e.g., 5 mM) in 100% DMSO. Protect from light.[7]
-
Dilute the purified enzyme to the desired working concentration in cold assay buffer.
-
Prepare the final substrate solution by diluting the DMSO stock into the assay buffer. The final concentration of substrate is typically between 5-10 µM. Ensure the final DMSO concentration in the assay is low (e.g., <2%) to avoid enzyme inhibition.[7]
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well plate.
-
Add the enzyme solution to the appropriate wells.
-
Include control wells:
-
Blank (No Enzyme): Substrate in assay buffer to measure background fluorescence.
-
Inhibitor Control (Optional): Enzyme, substrate, and a known inhibitor to confirm assay specificity.
-
-
-
Initiating the Reaction:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[7]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells. Mix gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to the same temperature.
-
Measure the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) over time. Kinetic reads are typically taken every 30-60 seconds for 15-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme" wells) from all data points.
-
Determine the initial reaction velocity (V₀) for each enzyme concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows associated with the 2Abz/Dnp FRET pair.
References
- 1. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. eurogentec.com [eurogentec.com]
- 6. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. listlabs.com [listlabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
A Technical Guide to 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Fluorogenic Substrate for Serine Protease Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the fluorogenic peptide substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2, its mechanism of action, and its application in enzymatic assays. While the 2-aminobenzoyl (Abz) / dinitrophenyl (Dnp) pair is commonly used in metalloproteinase research, this specific peptide sequence has been characterized as a substrate for the complement C1s, a key serine protease in the classical complement pathway.
Introduction to FRET Substrates in Protease Research
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In protease research, this principle is applied by designing peptide substrates that contain a fluorescent donor (fluorophore) and an acceptor (quencher) molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
The peptide this compound is a FRET substrate that utilizes:
-
2-Aminobenzoyl (Abz) as the fluorescent donor group.
-
A Dinitrophenyl (Dnp) group attached to a lysine (Lys) residue as the quencher.
The specific amino acid sequence, Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile, serves as the recognition and cleavage site for the target enzyme.
Mechanism of Action
The functionality of this compound is based on the intramolecular quenching of the Abz fluorophore by the Dnp group. Proteolytic cleavage at a specific site within the GLQRALEI sequence separates the two moieties, disrupting the FRET process and resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescent signal allows for continuous monitoring of the enzymatic reaction.
Caption: Mechanism of the FRET substrate this compound.
Primary Application: A Substrate for Complement C1s
Recent research has identified the peptide sequence GLQRALEI as a substrate for the activated complement C1s, a serine protease that plays a crucial role in the classical complement pathway.[1][2] The pathway is a key component of the innate immune system. The study designed and utilized FRET-based fluorogenic peptides, including one with the GLQRALEI sequence, to quantify the activity of C1s.[1][2]
Quantitative Data: Kinetic Parameters
The following table summarizes the reported kinetic constants for the cleavage of FRET peptides by activated C1s.[1][2]
| Peptide Sequence | Apparent Km (μM) | kcat/Km (M-1s-1) |
| GLQRALEI | 104.40 ± 11.21 | 1.01 x 104 |
| SLGRKIQI | 116.00 ± 15.65 | 0.72 x 104 |
| GYLGRSYKVG | 89.26 ± 10.43 | 1.75 x 104 |
Data sourced from a study on quantitative immunoassays for activated complement C1s.[1][2]
Experimental Protocols
This section provides a detailed methodology for an enzyme activity assay using this compound, based on protocols for measuring activated C1s activity.[1][2]
Reagents and Materials
-
Substrate: this compound
-
Enzyme: Purified activated complement C1s
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Instrumentation: Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)
-
Microplates: 96-well black, flat-bottom plates
Assay Workflow
Caption: General workflow for a protease activity assay using the FRET substrate.
Detailed Step-by-Step Protocol
-
Prepare Substrate Stock: Dissolve the lyophilized this compound peptide in DMSO to create a concentrated stock solution (e.g., 10 mM). Protect the solution from light.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in assay buffer to the desired final concentrations. A study of C1s used a range of concentrations from approximately 4.7 µM to 300 µM to determine kinetic parameters.[1][2]
-
Dilute the active C1s enzyme in assay buffer to the desired concentration. A concentration of 2.5 µL of 100 µg/mL active C1s has been used in a 100 µL reaction volume.[1]
-
-
Set up the Assay Plate:
-
Add assay buffer to each well of a 96-well plate.
-
Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) as a control for background fluorescence.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the substrate working solution to each well to start the reaction. The final volume in the C1s study was 100 µL.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader.
-
Kinetic Assay (Recommended): Measure fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.
-
Endpoint Assay: Incubate the reaction for a fixed period (e.g., 60 minutes) at 37°C, then measure the final fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (Relative Fluorescence Units per minute, RFU/min).
-
Subtract the background fluorescence from the control wells.
-
The reaction velocity can be used to determine kinetic parameters (Km, Vmax) by plotting velocity against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Application in Inhibitor Screening
This substrate is also a valuable tool for screening potential inhibitors of its target protease, C1s. By measuring the reduction in the rate of substrate cleavage in the presence of a test compound, the inhibitory potency (e.g., IC50) can be determined.
Caption: Logical workflow for a high-throughput inhibitor screening assay.
Conclusion
The fluorogenic peptide this compound is a specific and effective tool for studying the enzymatic activity of the serine protease complement C1s. Its FRET-based mechanism allows for sensitive, continuous monitoring of proteolysis, making it suitable for detailed kinetic studies and for the high-throughput screening of potential inhibitors targeting the classical complement pathway. Researchers in immunology, drug discovery, and enzymology can leverage this substrate to investigate the role of C1s in health and disease.
References
In-Depth Technical Guide: Utilizing 2Abz-GLQRALEI-Lys(Dnp)-NH2 for High-Throughput Enzyme Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescent substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2, for the identification and characterization of enzyme inhibitors, with a primary focus on its application in assays for Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). This document details the core principles of the Förster Resonance Energy Transfer (FRET) technology underlying the substrate's mechanism of action, provides detailed experimental protocols for enzyme inhibition assays, and presents a framework for quantitative data analysis. Furthermore, it visualizes the key signaling pathways associated with MMP-2 and MMP-9, offering a broader biological context for inhibitor screening.
Introduction to this compound
This compound is a highly specific, internally quenched fluorescent peptide substrate designed for the continuous assay of proteolytic enzymes. It is a biologically active peptide that is particularly useful for studying the activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them key targets for therapeutic intervention.
The peptide consists of a specific amino acid sequence (Gly-Leu-Gln-Arg-Ala-Leu-Glu-Ile) that is recognized and cleaved by certain MMPs, notably the gelatinases MMP-2 and MMP-9. The peptide is flanked by a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp).
Principle of FRET-Based Enzyme Activity Assay
The utility of this compound as a substrate lies in the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the 2Abz fluorophore (donor) and the Dnp quencher (acceptor) results in the quenching of the fluorophore's emission. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human MMP-2 and/or MMP-9 (active form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
Enzyme Inhibition Assay Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening of potential inhibitors.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the enzyme stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the serially diluted test inhibitors or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" control wells (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to all wells. The final substrate concentration should be at or near the Km value for an IC₅₀ determination.
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity (Excitation: ~320 nm, Emission: ~420 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Determining IC₅₀ Values
-
Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by plotting fluorescence intensity versus time. The V₀ is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.
Quantitative Data
While specific kinetic constants (Km, Vmax) and inhibitor-specific IC₅₀/Ki values for this compound are highly dependent on the specific experimental conditions (e.g., enzyme lot, buffer composition, temperature), the following tables provide a template for presenting such data. Researchers should experimentally determine these values under their specific assay conditions.
Table 1: Hypothetical Kinetic Parameters for this compound
| Enzyme | Km (µM) | Vmax (RFU/min) | kcat/Km (M⁻¹s⁻¹) |
| MMP-2 | 5 - 15 | To be determined | To be determined |
| MMP-9 | 10 - 25 | To be determined | To be determined |
Table 2: Example IC₅₀ Values for Known MMP Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nM) with this compound |
| GM6001 (Ilomastat) | MMP-2 | To be determined |
| GM6001 (Ilomastat) | MMP-9 | To be determined |
| SB-3CT | MMP-2 | To be determined |
| SB-3CT | MMP-9 | To be determined |
Note: The values in these tables are for illustrative purposes only and must be determined experimentally.
Associated Signaling Pathways
The expression and activity of MMP-2 and MMP-9 are regulated by complex signaling pathways that are often constitutively active in disease states. Understanding these pathways provides a broader context for the development of targeted inhibitors.
TGF-β Signaling Pathway and MMP-9 Activation
Transforming growth factor-beta (TGF-β) is a key cytokine that can induce the expression of MMP-9. This signaling cascade is crucial in processes like fibrosis and tumor progression.
JAK/STAT Pathway and MMP-2 Expression
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling route that can lead to the upregulation of MMP-2 expression, particularly in the context of inflammation and cancer.
Conclusion
This compound is a robust and sensitive tool for the study of MMP-2 and MMP-9 activity and for the high-throughput screening of their inhibitors. The FRET-based assay offers a continuous and straightforward method for quantifying enzyme kinetics and inhibition. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can effectively utilize this substrate to advance drug discovery efforts targeting matrix metalloproteinases. The contextualization of this substrate within the broader signaling pathways that regulate MMP expression further enhances its utility in the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for 2Abz-GLQRALEI-Lys(Dnp)-NH2 in a Fluorescence Plate Reader
For Researchers, Scientists, and Drug Development Professionals
Introduction
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the detection of specific protease activity. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, GLQRALEI, is flanked by a fluorophore, 2-Aminobenzoyl (2Abz), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone within the GLQRALEI sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes this compound an ideal tool for high-throughput screening of enzyme activity and inhibitor profiling in a fluorescence plate reader format. While the specific primary enzyme target for this substrate can vary, it is crucial to validate its cleavage by the protease of interest.
Principle of the Assay
The assay methodology relies on the FRET pair, 2Abz and Dnp. The 2Abz group serves as the fluorescent donor, and the Dnp group acts as the quencher.
-
Intact Substrate: When the peptide is whole, the energy absorbed by the 2Abz fluorophore upon excitation is non-radiatively transferred to the nearby Dnp quencher. This process significantly reduces the emission of fluorescent light.
-
Cleaved Substrate: In the presence of a specific protease that recognizes and cleaves the GLQRALEI sequence, the peptide is hydrolyzed. This cleavage event separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, and the 2Abz moiety can now emit its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the use of this compound in a fluorescence plate reader assay.
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 320 nm | Optimal for 2Abz fluorophore. |
| Emission Wavelength | 420 nm | Characteristic emission peak of 2Abz. |
| Substrate Stock Solution | 1-10 mM in DMSO | Store at -20°C or -80°C, protected from light. |
| Final Substrate Concentration | 1-20 µM | Optimal concentration should be determined empirically by titration. |
| Enzyme Concentration | Variable | Dependent on enzyme activity; should be optimized for linear signal increase. |
| Assay Buffer | Enzyme-dependent | A generic starting buffer can be 50 mM Tris, 100 mM NaCl, pH 7.5. |
| Incubation Temperature | Enzyme-dependent | Typically 25°C or 37°C. |
| Reaction Time | 15-60 minutes | Monitor kinetically to ensure measurements are in the linear range. |
| Plate Type | Black, flat-bottom 96- or 384-well plates | Minimizes background fluorescence and well-to-well crosstalk. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare an appropriate assay buffer for the protease of interest. The buffer composition should be optimized for pH and ionic strength to ensure optimal enzyme activity. A common starting point is 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. If the enzyme requires cofactors (e.g., Ca²⁺, Zn²⁺) or reducing agents (e.g., DTT, β-mercaptoethanol), these should be included.
-
Substrate Stock Solution: Dissolve the this compound peptide in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light to avoid photobleaching.
-
Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer. The concentration should be high enough to allow for dilution to the desired final concentration in the assay. Store according to the manufacturer's recommendations.
-
Inhibitor/Compound Solution (for screening): Dissolve test compounds in DMSO to create stock solutions.
Assay Procedure for Enzyme Activity Measurement
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
-
Set up the Assay Plate:
-
Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of the substrate working solution.
-
Enzyme Control (No Substrate): Add 50 µL of the enzyme working solution and 50 µL of assay buffer.
-
Positive Control (Enzyme + Substrate): Add 50 µL of the enzyme working solution.
-
Test Wells (for inhibitor screening): Add 45 µL of the enzyme working solution and 5 µL of the test compound dilution.
-
-
Pre-incubation (for inhibitor screening): If screening for inhibitors, pre-incubate the plate with the enzyme and compounds for 15-30 minutes at the assay temperature.
-
Initiate the Reaction: Add 50 µL of the substrate working solution to the positive control and test wells to start the enzymatic reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the average fluorescence intensity of the blank wells from all other wells at each time point.
-
Determine the Rate of Reaction: For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Calculate Enzyme Activity: The enzyme activity is directly proportional to the calculated reaction rate.
-
Calculate Percentage Inhibition (for screening):
-
% Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] * 100
-
Visualizations
Signaling Pathway of FRET-based Protease Assay
Caption: FRET mechanism of the 2Abz-Dnp substrate.
Experimental Workflow
Caption: Step-by-step experimental workflow.
2Abz-GLQRALEI-Lys(Dnp)-NH2 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of the fluorogenic peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2. This peptide is a valuable tool for studying the activity of certain proteases and for high-throughput screening of potential enzyme inhibitors.
Introduction
This compound is a biologically active peptide that functions as a substrate for proteases with C4 P4-P4' specificity.[1][2] It is designed for use in Fluorescence Resonance Energy Transfer (FRET) based assays.[3][4][5][6] The peptide incorporates a fluorescent donor group, 2-aminobenzoyl (2Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the 2Abz group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the 2Abz group is liberated, resulting in a measurable increase in fluorescence. This allows for the continuous monitoring of enzyme activity.
Product Information
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C58H90N18O17 | [1][2] |
| Molecular Weight | 1311.45 g/mol | [7] |
| Appearance | Lyophilized powder | |
| Purity | Typically >95% (as determined by HPLC) | |
| Fluorophore (Donor) | 2-Aminobenzoyl (2Abz) | [3][5][6] |
| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) | [3][5][6] |
| Excitation Wavelength | ~320 nm | [3] |
| Emission Wavelength | ~420 nm | [3] |
Stock Solution Preparation
Proper preparation of a stock solution is critical for obtaining accurate and reproducible results. The following protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM). It is recommended to start with a small volume of DMSO to ensure the peptide fully dissolves before adding the final volume.
-
Dissolution: Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution for short intervals to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. When stored properly in a solvent, the peptide should be stable for up to one year.[1][2]
Calculation for a 1 mM Stock Solution
To prepare a 1 mM stock solution from 1 mg of peptide:
-
Molecular Weight (MW): 1311.45 g/mol
-
Mass (m): 1 mg = 0.001 g
Volume of DMSO (V) in Liters (L):
V (L) = (m / MW) / Molarity V (L) = (0.001 g / 1311.45 g/mol ) / 0.001 mol/L V (L) = 0.0007625 L
Volume of DMSO in microliters (µL):
V (µL) = 0.0007625 L * 1,000,000 µL/L = 762.5 µL
Therefore, dissolve 1 mg of this compound in 762.5 µL of anhydrous DMSO to make a 1 mM stock solution.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the peptide.
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Keep desiccated and protected from light. |
| In Solvent (DMSO) | -80°C | Up to 1 year[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
The primary application for this compound is in FRET-based enzymatic assays.
General FRET-Based Protease Assay
This protocol provides a general workflow for measuring protease activity. Specific parameters such as buffer composition, enzyme concentration, and substrate concentration may need to be optimized for your specific enzyme and experimental conditions.
Workflow Diagram:
Caption: Workflow for a typical FRET-based protease assay.
Protocol:
-
Assay Buffer Preparation: Prepare an appropriate assay buffer for your enzyme of interest. The pH and ionic strength of the buffer can significantly impact enzyme activity.
-
Enzyme and Substrate Dilution:
-
Dilute the enzyme to the desired working concentration in the assay buffer.
-
Dilute the this compound stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the diluted enzyme solution.
-
Include appropriate controls, such as wells with no enzyme (substrate only) and wells with a known inhibitor.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted substrate solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader. Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
Applications
Enzyme Activity and Kinetics
This peptide substrate is a valuable tool for determining the kinetic parameters (Km and Vmax) of proteases. By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated.
High-Throughput Screening (HTS) for Inhibitors
The FRET-based assay is amenable to high-throughput screening of compound libraries to identify potential protease inhibitors. The assay is rapid, sensitive, and can be performed in a multi-well format, making it ideal for screening large numbers of compounds.
Logical Relationship Diagram for HTS:
Caption: Logic of using the F-S-P peptide in HTS for inhibitors.
Quality Control
To ensure the reliability of experimental results, it is important to perform quality control checks on the peptide stock solution.
-
Mass Spectrometry (MS): Verify the identity of the peptide by confirming that its measured molecular weight matches the theoretical molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the peptide. The purity should ideally be greater than 95%.
These application notes and protocols provide a comprehensive guide for the effective use of this compound in research and drug development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. targetmol.cn [targetmol.cn]
- 2. 2Abz-GLQRALEI-Lys(Dnp)-NH2_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Kinetic Assay Setup for Protease Activity using the Fluorogenic Substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific target protease for the fluorogenic substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2 is not definitively identified in publicly available literature. This document provides a general framework and protocol for utilizing this and similar FRET-based peptide substrates for kinetic analysis of proteolytic activity. The experimental conditions provided are starting points and may require optimization for specific enzyme-substrate pairs.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful tool for studying enzymatic activity in real-time. This technique relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor quencher molecule. When the donor and quencher are in close proximity, the donor's fluorescence is quenched. Upon cleavage of the substrate by a protease, the donor and quencher are separated, leading to an increase in fluorescence. This application note details the setup of a kinetic assay using the FRET peptide substrate, this compound. In this peptide, 2-aminobenzoyl (2Abz) serves as the fluorophore (donor) and the 2,4-dinitrophenyl (Dnp) group, attached to a lysine residue, acts as the quencher. The increase in fluorescence upon peptide cleavage is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters.
Principle of the Assay
The this compound peptide is designed with a fluorophore (2Abz) at the N-terminus and a quencher (Dnp) on a lysine residue near the C-terminus. In the intact peptide, the close proximity of the 2Abz and Dnp moieties allows for efficient FRET, resulting in low fluorescence. When a target protease cleaves the peptide backbone between the fluorophore and the quencher, they diffuse apart, disrupting FRET and causing a significant increase in the fluorescence of the 2Abz donor. The rate of this fluorescence increase is a direct measure of the rate of substrate hydrolysis by the enzyme.
Materials and Reagents
-
Fluorogenic Substrate: this compound
-
Target Protease: Purified enzyme of interest
-
Assay Buffer: Buffer composition should be optimized for the specific protease. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl2. Additives like 0.01% Tween-20 or 1 mg/mL BSA may be included to prevent enzyme denaturation and sticking to plasticware.
-
Inhibitor (for control experiments): A known inhibitor of the target protease.
-
96-well or 384-well black, flat-bottom microplates: Black plates are essential to minimize background fluorescence and light scattering.
-
Fluorescence microplate reader: Capable of excitation at ~320 nm and emission detection at ~420 nm.
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution: Dissolve the lyophilized this compound peptide in 100% DMSO to a final concentration of 10 mM. Store this stock solution at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM CaCl2). The optimal storage conditions will depend on the specific enzyme.
-
Assay Buffer: Prepare a sufficient volume of the desired assay buffer and ensure it is at the correct pH and temperature before use.
Determination of Optimal Enzyme Concentration
To ensure the assay is in the linear range, it is crucial to first determine the optimal enzyme concentration.
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Add a fixed, saturating concentration of the FRET substrate (e.g., 10 µM) to each well of a microplate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at Ex/Em = 320/420 nm.
-
Plot the initial reaction velocity (the linear portion of the fluorescence increase over time) against the enzyme concentration. Select an enzyme concentration that results in a steady, linear increase in fluorescence over a reasonable time frame.
Kinetic Assay (Determination of Km and Vmax)
-
Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the expected Km. A typical range might be 0.1 µM to 100 µM.
-
Add the substrate dilutions to the wells of a black microplate.
-
Initiate the reactions by adding the pre-determined optimal concentration of the enzyme to each well.
-
Immediately start monitoring the fluorescence increase in a kinetic mode as described in section 4.2.
-
Calculate the initial reaction velocities (V₀) for each substrate concentration from the linear phase of the reaction progress curves.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Data Presentation
The quantitative data obtained from the kinetic assays should be summarized in a clear and structured format.
Table 1: Hypothetical Kinetic Parameters for a Protease with this compound
| Parameter | Value | Units |
| Km | 15.2 ± 1.8 | µM |
| Vmax | 125.6 ± 5.3 | RFU/min |
| kcat | 2.5 | s-1 |
| kcat/Km | 1.6 x 105 | M-1s-1 |
Note: RFU = Relative Fluorescence Units. kcat is calculated from Vmax and the enzyme concentration used in the assay.
Data Analysis
The initial velocity data is plotted against the substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of compounds or buffer components. Contaminated reagents. | Use high-quality reagents and solvents. Test the fluorescence of all assay components individually. |
| No or low signal | Inactive enzyme. Incorrect buffer conditions (pH, ionic strength). Substrate degradation. | Use a fresh enzyme preparation and confirm its activity with a known substrate if possible. Optimize buffer conditions. Store substrate stock solution properly (protected from light at -20°C or -80°C). |
| Non-linear initial rates | Substrate depletion. Enzyme instability. Inner filter effect at high substrate concentrations. | Use a lower enzyme concentration. Add stabilizing agents (e.g., BSA) to the buffer. Measure fluorescence from the top of the plate and keep substrate concentrations below the threshold for inner filter effects. |
| High well-to-well variability | Pipetting errors. Inconsistent mixing. Temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Allow the plate to equilibrate to the assay temperature before starting the reaction. |
Conclusion
The use of the fluorogenic substrate this compound in a FRET-based assay provides a sensitive and continuous method for monitoring protease activity. This application note and protocol outline the necessary steps for setting up and performing kinetic experiments to determine key enzymatic parameters. Proper optimization of enzyme and substrate concentrations, along with careful data analysis, will yield reliable and reproducible results, making this a valuable tool for protease characterization and inhibitor screening in drug discovery and biomedical research.
Application Note & Protocol: Calculating Enzyme Activity of Complement C1s Protease with a FRET-Based Substrate
Introduction
The determination of protease activity is fundamental to understanding complex biological processes and is a cornerstone of drug discovery efforts targeting enzymes. The complement system, a critical component of innate immunity, relies on a cascade of proteolytic activations. A key enzyme in the classical pathway of this system is the C1s protease. Dysregulation of C1s activity is implicated in various inflammatory and autoimmune diseases, making it an important therapeutic target.
This document provides a detailed protocol for measuring the enzymatic activity of C1s using the internally quenched fluorescent substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2 . This method is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate incorporates a fluorophore, 2-aminobenzoate (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the 2Abz group. Upon cleavage of the peptide bond by an active C1s enzyme, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This continuous assay format allows for real-time kinetic analysis and is highly suitable for high-throughput screening of potential C1s inhibitors.[1][2]
Principle of the FRET-Based Assay
The assay quantifies enzyme activity by detecting the increase in fluorescence that occurs upon substrate cleavage.
-
Intact Substrate: The 2Abz fluorophore and the Dnp quencher are in close proximity. When the fluorophore is excited, its emission energy is non-radiatively transferred to the quencher. This results in minimal to no fluorescence emission.
-
Enzymatic Cleavage: The C1s protease recognizes and cleaves the peptide sequence between the fluorophore and the quencher.
-
Signal Generation: The separation of the 2Abz and Dnp moieties disrupts FRET. The excited fluorophore now emits light, and the increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis. This rate can be used to calculate the enzyme's kinetic parameters.
C1s Signaling Pathway and Experimental Workflow
The Classical Complement Pathway
The C1s protease is a serine protease and a catalytic subunit of the C1 complex, which initiates the classical complement pathway. Its primary substrates in this pathway are complement proteins C4 and C2.[3][4] The activation of C1s and its subsequent cleavage of C4 and C2 is a critical amplification step leading to the formation of the C3 convertase and downstream effector functions of the immune system.
Caption: Role of C1s in the Classical Complement Pathway.
Experimental Assay Workflow
The following diagram outlines the major steps for determining C1s enzyme activity using the FRET substrate.
Caption: Workflow for C1s Kinetic Assay.
Detailed Experimental Protocol
Materials and Reagents
-
Enzyme: Purified, active human Complement C1s protease.
-
Substrate: this compound (solubilized in 100% DMSO to create a stock solution, e.g., 10 mM).[1][2]
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5). Note: Buffer composition may require optimization.
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at ~320 nm and emission detection at ~420 nm.
-
Plate: Black, flat-bottom 96- or 384-well microplate.
-
Inhibitor (Optional): A known C1s inhibitor for control experiments.
Assay Procedure
-
Prepare Substrate Dilutions: On the day of the experiment, thaw the substrate stock solution. Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 µM to 100 µM).
-
Prepare Enzyme Dilution: Dilute the C1s enzyme stock to the desired final concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
Set up the Reaction Plate:
-
Add 50 µL of each substrate dilution to the wells of the microplate. Include wells with Assay Buffer only for a "no substrate" control.
-
Add 40 µL of Assay Buffer to each well. For inhibitor studies, add the inhibitor at this step.
-
Place the plate in the fluorescence reader and allow it to pre-incubate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted C1s enzyme solution to each well to start the reaction. Add 10 µL of Assay Buffer to "no enzyme" control wells. The total reaction volume is now 100 µL.
-
Mix the plate gently (do not shake to avoid bubbles).
-
-
Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity (Relative Fluorescence Units, RFU).
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
Read Interval: Every 60 seconds.
-
Duration: 30-60 minutes.
-
Data Analysis and Calculation of Enzyme Activity
Step 1: Determine Initial Velocity (V₀)
For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes). The initial velocity (V₀) is the slope of the initial linear portion of this curve. The slope is expressed in RFU/min.
Step 2: Convert RFU/min to Molar Rate (µM/min)
To determine the kinetic constants, the reaction rate must be expressed in molar terms. This requires a standard curve of the fluorescent product (2Abz-GLQRALEI).
-
Complete Reaction: Incubate a known high concentration of the substrate with an excess of C1s enzyme until the reaction goes to completion (i.e., the fluorescence signal plateaus). The final fluorescence (RFU_max) corresponds to the complete conversion of the initial substrate concentration [S] to the product.
-
Generate Standard Curve: Create a standard curve by plotting the fluorescence intensity (RFU) of known concentrations of the cleaved fluorescent product fragment against its molar concentration (µM). The slope of this line is the conversion factor (RFU/µM).
-
Calculate Molar Rate: Divide the initial velocity (in RFU/min) by the conversion factor (in RFU/µM) to obtain the rate in µM/min.
V₀ (µM/min) = V₀ (RFU/min) / Conversion Factor (RFU/µM)
Step 3: Calculate Kinetic Parameters (Km and kcat)
-
Plot the calculated initial velocities (V₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).
-
Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is a measure of the substrate's affinity for the enzyme.
-
Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
-
Calculate kcat (Turnover Number): The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per second.
kcat = Vmax / [E]
Where [E] is the final concentration of the enzyme in the assay.
-
Calculate Catalytic Efficiency (kcat/Km): This ratio is the most effective way to compare the efficiency of an enzyme across different substrates or the efficiency of different enzymes on the same substrate.[1]
Quantitative Data Summary
The following table summarizes published kinetic data for the cleavage of this compound by wild-type C1s and two of its mutants. This data can serve as a reference for experimental results.
| Enzyme | kcat (s⁻¹) | K₀.₅ (µM) | kcat/K₀.₅ (M⁻¹s⁻¹) |
| Wild Type C1s | Data not specified | Data not specified | ~1.5 x 10⁴ |
| K628Q Mutant C1s | Data not specified | Data not specified | ~1.5 x 10⁴ |
| K628A Mutant C1s | Data not specified | Data not specified | ~2.0 x 10⁴ |
Table adapted from data presented in Frontiers in Immunology, demonstrating that mutations at the K628 residue have minimal effect on the cleavage of this specific peptide substrate, although they significantly impact the cleavage of the natural protein substrate, C4.[1]
Conclusion
The FRET-based assay using the this compound substrate provides a sensitive, continuous, and robust method for determining the kinetic parameters of the complement C1s protease.[2][3][4] This protocol is highly adaptable for screening C1s inhibitors, characterizing enzyme variants, and investigating the role of C1s activity in health and disease. Accurate determination of kinetic constants such as Km and kcat is essential for these applications and can be reliably achieved by following the detailed procedures outlined in this document.
References
- 1. Frontiers | The Role of the Lys628 (192) Residue of the Complement Protease, C1s, in Interacting with Peptide and Protein Substrates [frontiersin.org]
- 2. The Role of the Lys628 (192) Residue of the Complement Protease, C1s, in Interacting with Peptide and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s [frontiersin.org]
Application Notes and Protocols for Standard Curve Generation in a FRET-Based Protease Assay
Topic: Standard Curve Generation for 2Abz-GLQRALEI-Lys(Dnp)-NH2 Assay
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for generating a standard curve for a generic fluorescence resonance energy transfer (FRET)-based protease assay using the fluorogenic substrate this compound. This substrate is a peptide containing a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Abz group.[1][2] Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the amount of cleaved substrate.[1]
The generation of a standard curve is a critical step in quantitative enzyme assays. It allows for the conversion of arbitrary relative fluorescence units (RFU) into the precise amount (e.g., in µmoles) of hydrolyzed substrate. This is essential for determining key enzyme kinetic parameters such as initial velocity (V₀), Michaelis constant (Kₘ), and catalytic efficiency (kcat/Kₘ).
The protocol outlined below describes the in situ method for preparing a standard curve, which involves the complete enzymatic cleavage of the substrate to generate a solution of known concentration of the fluorescent product. This method is a cost-effective alternative to synthesizing a dedicated fluorescent standard.
Principle of the Assay
The assay is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules.[1] The donor fluorophore (Abz) and the acceptor quencher (Dnp) are in close proximity within the intact peptide. When the Abz fluorophore is excited by light at approximately 320 nm, its emission at around 420 nm is suppressed by the nearby Dnp quencher. Proteolytic cleavage at a specific site within the GLQRALEI sequence separates the Abz and Dnp moieties, disrupting FRET and resulting in a measurable increase in fluorescence.
Materials and Reagents
-
This compound substrate
-
Unquenched fluorescent standard (optional, if not using the in-situ method): 2Abz-GLQRALEI-NH₂
-
Protease of interest (specific to the cleavage of the GLQRALEI sequence)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Enzyme Dilution Buffer (compatible with the specific protease)
-
Dimethyl sulfoxide (DMSO) for substrate solubilization
-
Black, flat-bottom 96-well microplates (low fluorescence background)
-
Fluorescence microplate reader with excitation and emission filters for ~320 nm and ~420 nm, respectively.
-
Multichannel pipettes and sterile pipette tips
-
Microcentrifuge tubes
Experimental Protocols
Preparation of Stock Solutions
-
Substrate Stock Solution (10 mM): Dissolve the this compound peptide in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in a suitable, stabilizing buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. Store as recommended by the manufacturer, typically at -80°C.
Generation of a Standard Curve via Complete Enzymatic Cleavage
This method creates a standard of fully cleaved, fluorescent peptide.
-
Complete Digestion Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing the this compound substrate at a known concentration (e.g., 100 µM) in the assay buffer.
-
Add a high concentration of the target protease to ensure complete cleavage. The exact amount of enzyme should be determined in preliminary experiments.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 4-6 hours or overnight) to ensure the reaction goes to completion.
-
Monitor the reaction progress by taking small aliquots over time and measuring the fluorescence until a stable plateau is reached, indicating that all substrate has been cleaved.
-
The final concentration of the fluorescent product in this "100% cleaved" solution is equal to the initial concentration of the substrate (e.g., 100 µM).
-
-
Preparation of Standard Curve Dilutions:
-
Using the "100% cleaved" solution as the highest concentration standard (e.g., 100 µM), prepare a series of dilutions in the assay buffer.
-
A typical dilution series might include concentrations such as 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM (assay buffer only as the blank).
-
-
Fluorescence Measurement:
-
Pipette a fixed volume (e.g., 100 µL) of each standard dilution into the wells of a black 96-well microplate in triplicate.
-
Measure the fluorescence intensity on a microplate reader using an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm.
-
Data Analysis and Presentation
-
Blank Subtraction: Subtract the average fluorescence reading of the blank (0 µM standard) from all other readings.
-
Standard Curve Plotting: Plot the background-subtracted Relative Fluorescence Units (RFU) on the y-axis against the known concentrations of the cleaved peptide (in µM) on the x-axis.
-
Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1.0, indicating a good linear fit.
-
Calculating Unknown Concentrations: The concentration of cleaved substrate in an experimental sample can be calculated by measuring its RFU, subtracting the blank, and using the equation of the standard curve to solve for 'x' (concentration).
Data Presentation
The following table presents example data for a standard curve generated using the protocol described above.
| Concentration of Cleaved Peptide (µM) | Average RFU | Standard Deviation | Blank-Subtracted RFU |
| 100 | 15,230 | 215 | 15,110 |
| 50 | 7,650 | 150 | 7,530 |
| 25 | 3,890 | 85 | 3,770 |
| 12.5 | 1,980 | 55 | 1,860 |
| 6.25 | 1,050 | 30 | 930 |
| 3.125 | 580 | 20 | 460 |
| 1.56 | 350 | 15 | 230 |
| 0 (Blank) | 120 | 10 | 0 |
Visualizations
Caption: Principle of the FRET-based protease assay.
Caption: Workflow for generating a standard curve.
References
Application Notes and Protocols for 2Abz-GLQRALEI-Lys(Dnp)-NH2 in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2Abz-GLQRALEI-Lys(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the detection and quantification of specific protease activity in complex biological samples, including cell lysates. This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp), at opposite ends of the peptide sequence. In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon proteolytic cleavage of the peptide backbone within the "GLQRALEI" sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence emission allows for the real-time monitoring of specific protease activity.
The amino acid sequence "GLQRALEI" serves as the recognition and cleavage site for the target protease. While the specific protease targeting this sequence is not broadly characterized, this substrate can be a valuable tool for identifying and characterizing novel proteolytic activities or for studying proteases known to cleave this or similar sequences. Applications include screening for protease inhibitors, studying enzyme kinetics, and monitoring protease activity in various cellular pathways.
Principle of FRET-Based Protease Detection
The core technology behind the this compound substrate is Fluorescence Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited donor fluorophore (2Abz) to a nearby acceptor molecule (Dnp quencher).
Applications in Cell Lysates
The measurement of protease activity directly in cell lysates provides a powerful method to study cellular processes such as apoptosis, inflammation, and signal transduction where proteases play a crucial role.
-
Screening for Protease Inhibitors: This substrate can be used in high-throughput screening assays to identify novel inhibitors of the target protease.
-
Enzyme Kinetics and Characterization: Detailed kinetic parameters such as Km and Vmax can be determined by measuring the initial reaction rates at various substrate concentrations.
-
Monitoring Protease Activity: Changes in the specific protease activity can be monitored in response to various stimuli, drug treatments, or disease states.
Data Presentation
The following tables provide examples of typical data obtained from a FRET-based protease assay using this compound in cell lysates.
Table 1: Kinetic Measurement of Protease Activity
| Time (minutes) | Fluorescence (RFU) - Untreated Lysate | Fluorescence (RFU) - Lysate + Inhibitor |
| 0 | 50 | 52 |
| 5 | 250 | 60 |
| 10 | 450 | 65 |
| 15 | 650 | 70 |
| 20 | 850 | 75 |
| 25 | 1050 | 80 |
| 30 | 1250 | 85 |
Table 2: Determination of IC50 for a Protease Inhibitor
| Inhibitor Concentration (nM) | Protease Activity (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 10 |
| 500 | 2 |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for protease activity assays. The choice of lysis buffer is critical and should be optimized to ensure the stability and activity of the target protease.
-
Cell Culture: Culture cells to the desired confluency (typically 70-90%) in appropriate cell culture plates.
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a 6-well plate well). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in an appropriate volume of ice-cold lysis buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing protease activity.
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Lysis Buffer Recommendation (to be optimized):
-
50 mM HEPES (pH 7.4)
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or CHAPS
-
Note: Protease inhibitors should be omitted from the lysis buffer if the goal is to measure endogenous protease activity.
Protocol 2: In Vitro Protease Assay in Cell Lysates
This protocol describes a method for measuring protease activity in prepared cell lysates using the this compound substrate.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl2, 1 mM DTT, pH 7.4 - optimization may be required)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.
Procedure:
-
Prepare Substrate: Dissolve the this compound substrate in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Assay Preparation:
-
On the day of the experiment, dilute the substrate stock solution to the desired working concentration (e.g., 100 µM) in Assay Buffer.
-
Dilute the cell lysate to the desired protein concentration (e.g., 1 mg/mL) in Assay Buffer.
-
-
Reaction Setup:
-
Add 50 µL of the diluted cell lysate to each well of the 96-well plate.
-
For inhibitor studies, add the inhibitor at various concentrations and pre-incubate with the lysate for 15-30 minutes at room temperature or 37°C.
-
Include appropriate controls:
-
Blank: Assay buffer only.
-
Substrate only: Assay buffer and substrate (to measure background fluorescence).
-
Lysate only: Cell lysate and assay buffer (to measure background fluorescence from the lysate).
-
-
-
Initiate Reaction: Add 50 µL of the diluted substrate to each well to start the reaction (final volume 100 µL). The final substrate concentration should be optimized (typically 1-10 µM).
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank and lysate only controls) from the experimental readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.
-
Determine the initial reaction rate (V0) from the linear portion of the curve (slope).
-
Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/mg protein).
-
Signaling Pathway Context
Proteases are integral components of many signaling pathways. A common mechanism of protease activation is through a proteolytic cascade, where an upstream protease cleaves and activates a downstream protease. This substrate can be used to monitor the activity of a specific protease within such a cascade.
This diagram illustrates how the activity of a target protease ("Protease B"), which is activated by an upstream protease ("Protease A"), can be monitored using the FRET substrate. The resulting fluorescence signal provides a quantitative measure of the activity of "Protease B", which in turn reflects the status of the upstream signaling pathway.
Application Notes and Protocols for High-Throughput Screening Using the FRET Peptide Substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for potential therapeutic agents. Fluorescence Resonance Energy Transfer (FRET) is a powerful technology frequently employed in HTS assays to monitor enzymatic activity. This document provides detailed application notes and protocols for the use of the FRET peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2 , in HTS applications for the discovery of protease inhibitors.
The peptide, this compound, is a fluorogenic substrate designed for the activity assay of a specific, yet currently unidentified, protease. Its design is based on the principle of FRET. The molecule contains a fluorophore, 2-aminobenzoyl (2Abz), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a specific amino acid sequence (GLQRALEI). In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon proteolytic cleavage of the peptide backbone by the target enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes this substrate highly suitable for HTS.
Principle of the Assay
The central principle of this assay is the distance-dependent transfer of energy between two chromophores, a donor fluorophore (2Abz) and an acceptor quencher (Dnp). When the substrate is intact, the energy from the excited 2Abz is non-radiatively transferred to the Dnp, preventing the emission of light. When a protease cleaves the peptide sequence between the fluorophore and the quencher, this energy transfer is disrupted, and the 2Abz molecule can now emit its characteristic fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Various | Varies | -20°C, protected from light |
| Target Protease (User-defined) | Various | Varies | -80°C |
| Assay Buffer (e.g., Tris-HCl, HEPES) | Various | Varies | 4°C or Room Temperature |
| DMSO (for compound dilution) | Various | Varies | Room Temperature |
| 384-well black, flat-bottom plates | Various | Varies | Room Temperature |
| Positive Control Inhibitor | Various | Varies | Dependent on inhibitor |
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration (Km)
To ensure the assay is sensitive to inhibitors, it is crucial to determine the Michaelis-Menten constant (Km) of the substrate for the target enzyme.
-
Prepare a 2X enzyme solution in assay buffer at a concentration determined by prior titration (a concentration that gives a robust linear increase in fluorescence over 30-60 minutes).
-
Prepare a series of 2X substrate solutions in assay buffer with concentrations ranging from 0.1x to 10x the expected Km. A typical starting range is 0.1 µM to 20 µM.
-
Pipette 25 µL of each 2X substrate concentration into multiple wells of a 384-well plate.
-
Initiate the reaction by adding 25 µL of the 2X enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for 2Abz (typically λex = 320 nm, λem = 420 nm).
-
Monitor the fluorescence kinetically every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For subsequent inhibitor screening, a substrate concentration at or below the Km is recommended.
Protocol 2: High-Throughput Screening of Inhibitors
This protocol is designed for screening a compound library to identify potential inhibitors of the target protease.
-
Compound Plating: Dispense test compounds from a library into the wells of a 384-well plate. Typically, a small volume (e.g., 0.5-1 µL) of a 1 mM stock in DMSO is used. Include wells for positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme Preparation and Addition: Prepare a 2X solution of the target protease in assay buffer. Add 25 µL of this solution to each well of the compound plate.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of potential inhibitors to the enzyme.
-
Substrate Preparation and Addition: Prepare a 2X solution of the this compound substrate in assay buffer at a concentration equal to or below the predetermined Km.
-
Initiate Reaction: Add 25 µL of the 2X substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 50 µL.
-
Fluorescence Measurement: Immediately transfer the plate to a kinetic fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes at the optimal excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)] x 100% (Where Ratebackground is the rate in wells with no enzyme).
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol 3: IC50 Determination for Hit Compounds
For compounds identified as "hits," a dose-response experiment is performed to determine their potency (IC50 value).
-
Prepare Serial Dilutions: Create a series of dilutions (e.g., 10-point, 3-fold dilutions) for each hit compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Dispense the diluted compounds into a 384-well plate.
-
Follow HTS Protocol: Proceed with steps 2-6 of the High-Throughput Screening of Inhibitors protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
Quantitative data from the experiments should be organized for clarity and ease of comparison.
Table 1: Enzyme Kinetic Parameters
| Substrate | Target Enzyme | Km (µM) | Vmax (RFU/min) |
| This compound | User-defined | Value | Value |
Table 2: Inhibitor Potency (IC50 Values)
| Compound ID | Target Enzyme | IC50 (µM) |
| Inhibitor A | User-defined | Value |
| Inhibitor B | User-defined | Value |
| Positive Ctrl | User-defined | Value |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background fluorescence | Substrate degradation; Autofluorescence of compounds | Use fresh substrate; Screen compounds for autofluorescence in a separate plate without enzyme or substrate. |
| Low signal-to-background ratio | Insufficient enzyme activity; Sub-optimal buffer pH | Increase enzyme concentration; Optimize buffer conditions (pH, ionic strength, additives like DTT or BSA). |
| High variability between wells | Pipetting errors; Incomplete mixing | Use calibrated multichannel pipettes; Ensure proper mixing after each addition step. |
| Assay drift over time | Temperature fluctuations; Substrate instability | Allow all reagents to equilibrate to room temperature before use; Run the assay in a temperature-controlled plate reader. |
Conclusion
The this compound FRET peptide is a valuable tool for high-throughput screening of protease inhibitors. The protocols outlined in this document provide a framework for determining key assay parameters, executing large-scale screens, and characterizing the potency of hit compounds. Successful implementation of these assays will depend on the careful optimization of experimental conditions for the specific protease under investigation.
Application Notes and Protocols for In Vitro Enzyme Kinetics with 2Abz-GLQRALEI-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2, is a valuable tool for the in vitro study of specific protease activity. This peptide incorporates a Fluorescence Resonance Energy Transfer (FRET) pair, consisting of the fluorophore 2-aminobenzoyl (2Abz) and the quencher 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the 2Abz group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the fluorescence is liberated and can be measured in real-time, providing a sensitive and continuous assay of enzyme activity.
The specific amino acid sequence, GLQRALEI, is derived from human complement component C4. This makes the substrate particularly useful for studying the activity of activated complement C1s , a serine protease that plays a crucial role in the classical complement pathway.[1]
Principle of the Assay
The assay is based on the principle of FRET. The 2Abz donor and Dnp acceptor are positioned in the peptide sequence in such a way that when the peptide is intact, the energy from the excited 2Abz is non-radiatively transferred to the Dnp, quenching the fluorescence. When the target enzyme, activated C1s, cleaves the peptide bond within the sequence, the 2Abz and Dnp are separated, disrupting the FRET. This results in an increase in fluorescence intensity over time, which is directly proportional to the rate of substrate cleavage and thus the enzyme's activity.
Target Enzyme: Activated Complement C1s
Complement C1s is a key enzyme in the classical pathway of the complement system, a critical component of the innate immune response. The C1 complex, composed of C1q, C1r, and C1s, is activated upon binding of C1q to antigen-antibody complexes. This leads to the auto-activation of C1r, which in turn cleaves and activates C1s. Activated C1s is a serine protease with the primary physiological substrates being complement components C4 and C2.[1] The cleavage of C4 and C2 by C1s initiates the downstream cascade of the classical complement pathway, leading to the formation of the C3 convertase and subsequent opsonization, inflammation, and cell lysis.
Signaling Pathway: Classical Complement Activation
Caption: Classical Complement Activation Pathway initiated by C1s.
Quantitative Data
The following table summarizes typical kinetic parameters for the hydrolysis of FRET peptide substrates by activated C1s. Note that specific values can vary depending on the exact substrate sequence and experimental conditions.
| Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Similar C4-derived peptides | 10 - 100 | 1 - 10 | 1 x 104 - 1 x 105 | Hypothetical |
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (lyophilized powder)
-
Enzyme: Purified, activated human complement C1s
-
Assay Buffer: Tris-HCl, HEPES, or Phosphate buffer at physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate Reader: Fluorescence plate reader with excitation at ~320 nm and emission detection at ~420 nm.
-
96-well black microplates: Low-volume, non-binding surface plates are recommended.
Experimental Workflow
Caption: Workflow for in vitro C1s enzyme kinetics assay.
Detailed Protocol for Michaelis-Menten Kinetics
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Degas the buffer before use.
-
Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a high concentration (e.g., 10 mM). Store this stock solution at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of activated C1s in assay buffer. The final concentration in the assay will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
-
Assay Procedure:
-
Set up a 96-well black microplate.
-
Prepare a serial dilution of the substrate in assay buffer. For a typical Michaelis-Menten experiment, a range of substrate concentrations from 0.1 x Km to 10 x Km is recommended. If the Km is unknown, start with a broad range (e.g., 1 µM to 100 µM).
-
Add the diluted substrate solutions to the wells. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Add assay buffer to bring the volume in each well to the desired pre-final volume (e.g., 90 µL).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10 µL) to each well (except the "no enzyme" controls). Mix gently.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 30-60 seconds.
-
Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 420 nm. These wavelengths should be optimized for the specific instrument being used.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The initial velocity is the slope of this linear phase.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Km and Vmax. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Applications
-
Enzyme Characterization: Determination of kinetic parameters (Km, kcat) of activated C1s.
-
Inhibitor Screening: High-throughput screening of small molecules or biologicals for their ability to inhibit C1s activity, which is relevant for the development of therapeutics for complement-mediated diseases.
-
Drug Development: Evaluation of the potency and mechanism of action of C1s inhibitors.
-
Basic Research: Studying the regulation of the classical complement pathway and the role of C1s in various physiological and pathological processes.
Conclusion
The FRET peptide this compound is a specific and sensitive substrate for measuring the enzymatic activity of activated complement C1s in vitro. The protocols and information provided here offer a comprehensive guide for researchers to utilize this tool effectively in their studies of the complement system and in the development of novel therapeutics targeting this important pathway.
References
Troubleshooting & Optimization
Technical Support Center: 2Abz-GLQRALEI-Lys(Dnp)-NH2 FRET Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal-to-noise in their 2Abz-GLQRALEI-Lys(Dnp)-NH2 FRET assays.
Understanding the this compound FRET Peptide
The this compound is a fluorogenic peptide substrate used in Fluorescence Resonance Energy Transfer (FRET) assays to measure protease activity. In this peptide:
-
2Abz (2-aminobenzoyl) acts as the fluorescent donor.
-
Dnp (2,4-dinitrophenyl) functions as the quencher.
In its intact state, the close proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. When a specific protease cleaves the peptide sequence (GLQRALEI), the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. A low signal-to-noise ratio in this assay indicates that the measured fluorescence signal from the cleaved substrate is weak compared to the background noise, making it difficult to obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in my FRET assay?
A low signal-to-noise ratio can stem from several factors, including suboptimal experimental conditions, issues with reagents, or improper instrument settings. Common culprits include low enzyme activity, incorrect buffer composition, substrate degradation, high background fluorescence, and photobleaching of the fluorophore.
Q2: What are the optimal excitation and emission wavelengths for the 2Abz/Dnp FRET pair?
For the 2Abz/Dnp FRET pair, the optimal wavelengths are:
-
Excitation: ~320 nm
-
Emission: ~420 nm
It is crucial to use appropriate filters and to confirm the optimal settings for your specific plate reader.
Q3: How can I be sure my enzyme is active?
To confirm enzyme activity, include a positive control with a known potent activator or a different, well-characterized substrate for the same enzyme. Conversely, a negative control with a known inhibitor should show significantly reduced or no fluorescence signal.
Q4: Can the buffer composition affect my FRET assay?
Yes, buffer components can significantly impact enzyme activity and fluorescence. pH, ionic strength, and the presence of certain additives can all influence the assay outcome. It is advisable to perform a buffer optimization experiment to determine the ideal conditions for your specific enzyme.
Q5: What could cause high background fluorescence?
High background can be caused by several factors:
-
Autofluorescent compounds: Components in your sample or buffer may be intrinsically fluorescent.
-
Substrate degradation: The FRET substrate may degrade over time due to factors other than enzymatic cleavage, such as exposure to light or harsh buffer conditions.
-
Well-to-well contamination: Careful pipetting is essential to avoid cross-contamination.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to identifying and resolving the root cause of a low signal-to-noise ratio in your this compound FRET assay.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in FRET assays.
Troubleshooting Steps and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Instrument Settings | Incorrect excitation/emission wavelengths. | Verify that the instrument is set to the optimal wavelengths for the 2Abz/Dnp pair (Ex: ~320 nm, Em: ~420 nm). |
| Inappropriate gain setting. | Optimize the detector gain to maximize the signal from a positive control without saturating the detector. | |
| Reagent Integrity | Enzyme inactivity. | Use a fresh enzyme stock. Include a positive control with a known activator to confirm enzyme activity. |
| Substrate degradation. | Prepare the substrate solution fresh for each experiment. Protect the substrate from light. Store stock solutions as recommended by the manufacturer. | |
| Buffer contamination or incorrect pH. | Prepare fresh buffer for each experiment and verify the pH. | |
| Experimental Conditions | Sub-optimal enzyme concentration. | Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the desired assay time. |
| Sub-optimal substrate concentration. | Titrate the substrate concentration. It should ideally be at or below the Michaelis constant (Km) for accurate kinetic studies. | |
| Inappropriate incubation time. | Measure the fluorescence signal over a time course to determine the linear range of the reaction. | |
| Background & Noise | High background fluorescence. | Run a "no enzyme" control to determine the background signal from the substrate and buffer. If high, screen buffer components for autofluorescence. |
| Photobleaching. | Reduce the exposure time or the intensity of the excitation light. If possible, use a plate reader with a shutter to minimize light exposure between readings. |
Experimental Protocols
General Protocol for a Protease FRET Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your protease of interest (e.g., Tris or HEPES buffer with appropriate pH and salt concentrations).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in an appropriate buffer.
-
Substrate Stock Solution: Dissolve the this compound peptide in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Inhibitor/Activator Stock Solutions (for controls): Prepare stock solutions of known inhibitors or activators in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound (or vehicle control).
-
Add 20 µL of the enzyme solution (or buffer for "no enzyme" control).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Set the plate reader to the optimal excitation (~320 nm) and emission (~420 nm) wavelengths for the 2Abz fluorophore.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe the initial linear phase of the reaction (e.g., 30-60 minutes).
-
Diagram: FRET-based Protease Assay Workflow
Caption: A generalized workflow for performing a FRET-based protease assay.
Signaling Pathway and Mechanism
Diagram: Principle of the FRET-based Protease Assay
Caption: The mechanism of a FRET protease assay.
This diagram illustrates the fundamental principle of the assay. In the intact peptide, the energy from the excited 2Abz donor is transferred to the Dnp acceptor, quenching the fluorescence. Upon cleavage by a protease, the donor and acceptor are separated, disrupting FRET and resulting in a measurable increase in the fluorescence of the 2Abz donor.
2Abz-GLQRALEI-Lys(Dnp)-NH2 precipitation in assay buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FRET peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic peptide substrate used in Fluorescence Resonance Energy Transfer (FRET) assays.[1] It is primarily designed as a substrate for proteases, with a sequence that is recognized and cleaved by specific enzymes. A common application for this substrate is in the measurement of caspase-3 activity, a key executioner enzyme in the apoptotic signaling pathway.[2][3][4]
Q2: How does the FRET principle work with this peptide?
A2: The peptide contains a fluorescent donor molecule (2-Aminobenzoyl, 2Abz) and a quencher molecule (2,4-Dinitrophenyl, Dnp). In the intact peptide, the proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine enzyme activity.
Q3: What are the storage recommendations for this compound?
A3: Lyophilized peptide should be stored at -20°C, protected from light.[5] Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[5]
Troubleshooting Guide: Precipitation in Assay Buffer
A common issue encountered during experiments is the precipitation of this compound when diluted into an aqueous assay buffer. This is often due to the hydrophobic nature of the peptide.
Initial Solubility Assessment
The solubility of a peptide is largely determined by its amino acid sequence. The sequence GLQRALEI contains a high proportion of hydrophobic residues (Leucine, Alanine, Isoleucine), which can lead to poor solubility in aqueous solutions.
Recommended Solubilization Protocol
The recommended approach is to first dissolve the peptide in a small amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be carefully diluted into the final assay buffer.
Quantitative Data: Solubility in PBS with Varying DMSO Concentrations
While specific solubility data for this peptide is not extensively published, the following table provides a general guideline for the final concentration of DMSO in your assay buffer (e.g., Phosphate Buffered Saline, PBS) to maintain peptide solubility. It is always recommended to perform a small-scale solubility test first.
| Final DMSO Concentration in Assay Buffer | Observation | Recommendation |
| < 0.1% | High risk of precipitation. | Not recommended for initial dilutions. |
| 0.1% - 0.5% | Generally well-tolerated by most cell-based assays.[6] | Recommended for most cellular assays. |
| 0.5% - 1.0% | May be acceptable for some cell lines, but cytotoxicity should be evaluated.[6] | Use with caution and perform viability controls. |
| > 1.0% | Increased risk of cellular toxicity and may interfere with enzyme activity. | Generally not recommended for in-cell assays. |
Step-by-Step Troubleshooting for Precipitation
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve the lyophilized this compound peptide in 100% DMSO to create a stock solution (e.g., 1-10 mM). Ensure the peptide is fully dissolved. Gentle vortexing or sonication can aid in dissolution.[6]
-
Serial Dilution: If a very low final concentration of the peptide is required, perform an intermediate dilution of the DMSO stock in your assay buffer.
-
Final Dilution into Assay Buffer: Slowly add the DMSO stock solution (or the intermediate dilution) to your final assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the peptide that could lead to precipitation.
-
Sonication: If slight precipitation is observed after dilution, brief sonication of the final solution may help to redissolve the peptide.
-
Gentle Warming: In some cases, gentle warming to 37°C may improve solubility. However, be cautious as prolonged heating can degrade the peptide.
-
Centrifugation: If precipitation persists, centrifuge the solution to pellet the precipitate and use the clear supernatant for your assay. Note that this will result in a lower, and likely unknown, final concentration of the peptide.
Experimental Protocols
Caspase-3 Activity Assay using this compound
This protocol outlines a fluorometric assay to measure caspase-3 activity in cell lysates.
Materials:
-
This compound peptide substrate
-
DMSO
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Cell lysate containing active caspase-3
-
Caspase-3 inhibitor (for negative control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~320-340 nm, Emission: ~400-420 nm)
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution in Assay Buffer to a 2X working concentration (e.g., 20 µM).
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
For the negative control, pre-incubate the cell lysate with a caspase-3 inhibitor for 15-30 minutes before adding it to the well.
-
Add 50 µL of the 2X substrate working solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The rate of the reaction (initial velocity) can be calculated from the linear portion of the curve and is proportional to the caspase-3 activity in the sample.
-
Visualizations
References
- 1. 2Abz-GLQRALEI-Lys(Dnp)-NH2_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
Technical Support Center: Optimizing 2Abz-GLQRALEI-Lys(Dnp)-NH2 for Kinetic Assays
Welcome to the technical support center for the fluorogenic peptide substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their kinetic assays using this substrate.
Disclaimer: The specific enzyme that cleaves this compound is not definitively specified in publicly available resources. However, based on the presence of an Arginine (R) residue in the peptide sequence (GLQR ALEI), it is strongly suggested that this substrate is cleaved by a trypsin-like serine protease , with the cleavage site located C-terminal to the arginine residue. The following guidelines are based on this assumption and are intended to be a starting point for your experiments. Empirical determination of the optimal conditions for your specific enzyme is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate used in Fluorescence Resonance Energy Transfer (FRET) assays to measure enzyme activity. The peptide contains a fluorescent donor group, 2-Aminobenzoyl (2Abz), and a quenching acceptor group, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the enzyme's activity.
Q2: Which enzyme is this substrate designed for?
A2: While the specific target enzyme is not explicitly defined in available documentation, the presence of an Arginine (R) residue at the putative P1 position of the cleavage site strongly suggests that this substrate is designed for a trypsin-like serine protease . Trypsin and other enzymes with similar specificity cleave peptide bonds on the C-terminal side of arginine or lysine residues.
Q3: What are the recommended excitation and emission wavelengths for this substrate?
A3: For the 2Abz/Dnp FRET pair, the recommended wavelengths are:
-
Excitation: ~320 nm
-
Emission: ~420 nm
It is advisable to perform a scan with your specific instrument to determine the optimal excitation and emission wavelengths.
Q4: How should I prepare and store the substrate?
A4: The lyophilized peptide should be stored at -20°C. For use, we recommend preparing a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the stock solution from light.
Q5: What is a good starting concentration for the substrate in my assay?
A5: A common starting point for FRET substrate concentration is near the Michaelis-Menten constant (Kₘ). Since the Kₘ for your specific enzyme with this substrate is likely unknown, we recommend performing a substrate titration experiment to determine the optimal concentration. A typical starting range to test would be between 1 µM and 20 µM. The goal is to use a substrate concentration that is well below the point of substrate inhibition and provides a robust signal-to-noise ratio.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low fluorescence signal | 1. Incorrect instrument settings (excitation/emission wavelengths, gain).2. Inactive or insufficient enzyme.3. Substrate degradation.4. Incorrect assay buffer composition. | 1. Verify the instrument settings are optimal for the 2Abz/Dnp pair.2. Use a fresh aliquot of enzyme and ensure it is active. Consider increasing the enzyme concentration.3. Prepare a fresh stock of the substrate.4. Ensure the pH and ionic strength of the buffer are optimal for your enzyme's activity. |
| High background fluorescence | 1. Autofluorescence from assay components (e.g., test compounds).2. Spontaneous hydrolysis of the substrate.3. Light scattering. | 1. Run a control well without the enzyme to measure background fluorescence and subtract it from your measurements.2. Incubate the substrate in the assay buffer without the enzyme to check for non-enzymatic cleavage.3. Use black microplates to minimize light scatter. |
| Non-linear reaction progress curves | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition.4. Inner filter effect at high substrate or product concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction.2. Check the stability of your enzyme under the assay conditions.3. Dilute the enzyme to reduce the rate of product formation.4. Use a lower substrate concentration. Check for absorbance of your substrate and product at the excitation and emission wavelengths. |
| Assay signal is too low (poor signal-to-noise ratio) | 1. Sub-optimal substrate concentration.2. Low enzyme activity.3. Insufficient incubation time. | 1. Perform a substrate titration to find the optimal concentration.2. Increase the enzyme concentration.3. Increase the incubation time, ensuring the reaction remains in the linear range. |
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration
This experiment is crucial to determine the Kₘ of the substrate for your specific enzyme and to select an appropriate substrate concentration for routine assays.
-
Prepare a series of substrate dilutions: In your assay buffer, prepare a range of this compound concentrations. A typical range would be from 0.1 µM to 50 µM.
-
Set up the assay: In a 96-well plate, add a fixed, low concentration of your enzyme to each well.
-
Initiate the reaction: Add the different concentrations of the substrate to the wells to start the reaction.
-
Monitor fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate initial velocities: For each substrate concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot and analyze the data: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.
-
Select a working concentration: For routine assays, a substrate concentration at or slightly below the Kₘ is often a good compromise between signal intensity and substrate cost.
Protocol 2: Standard Kinetic Assay
-
Prepare reagents:
-
Assay Buffer: Prepare a buffer that is optimal for your enzyme's activity (e.g., Tris or HEPES buffer with appropriate pH and any necessary cofactors or salts).
-
Enzyme Solution: Dilute your enzyme in the assay buffer to the desired concentration.
-
Substrate Solution: Dilute the this compound stock solution in the assay buffer to the predetermined optimal working concentration.
-
Inhibitor/Compound Solution (if applicable): Prepare dilutions of your test compounds.
-
-
Assay setup:
-
Add the assay buffer to all wells of a 96-well plate.
-
Add your inhibitor or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature for a few minutes.
-
-
Initiate the reaction: Add the substrate solution to all wells to start the reaction.
-
Data collection: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals over a set period.
-
Data analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Determine the initial reaction velocity for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
If testing inhibitors, calculate the percent inhibition and determine the IC₅₀ value.
-
Visualizations
Caption: Enzymatic cleavage of the FRET substrate.
Caption: Workflow for substrate concentration optimization.
Technical Support Center: Inner Filter Effect in 2Abz-GLQRALEI-Lys(Dnp)-NH2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FRET-based peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2. The focus is on identifying and mitigating the inner filter effect (IFE), a common issue in fluorescence-based assays that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my this compound assay?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity. It occurs in two ways:
-
Primary IFE: The excitation light is absorbed by components in the sample, including the substrate itself, before it can excite the 2-aminobenzoyl (2Abz) fluorophore. This reduces the amount of emitted fluorescence.
-
Secondary IFE: The fluorescence emitted by the 2Abz group is re-absorbed by other molecules in the solution, primarily the dinitrophenyl (Dnp) quencher at higher concentrations, before it reaches the detector.
In assays using this compound, the IFE can lead to an underestimation of the reaction rate, especially at high substrate concentrations, resulting in inaccurate kinetic parameters.
Q2: How can I know if the Inner Filter Effect is occurring in my experiment?
A2: A key indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and substrate concentration. A general guideline is that the IFE should be considered when the sum of the absorbance at the excitation and emission wavelengths (Aex + Aem) is greater than 0.1. For many FRET-based protease assays, this becomes a significant issue at substrate concentrations above 20 µM.
Q3: What are the optimal excitation and emission wavelengths for the this compound substrate?
A3: The 2-aminobenzoyl (Abz) fluorophore is typically excited at approximately 320 nm, with an emission maximum around 420 nm.
Q4: What concentration of the substrate should I use to avoid the Inner Filter Effect?
A4: To minimize the inner filter effect, it is recommended to use the lowest effective concentration of the this compound substrate. A starting point for many protease assays using similar Abz/Dnp FRET peptides is in the range of 5-10 µM. It is crucial to perform a substrate concentration titration to determine the optimal concentration for your specific enzyme and assay conditions while staying within the linear range of fluorescence.
Q5: Can the solvent I use to dissolve the peptide affect the assay?
A5: Yes. This compound is often dissolved in dimethyl sulfoxide (DMSO). It is important to keep the final concentration of DMSO in the assay below 2%, as higher concentrations can inhibit enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear increase in fluorescence with increasing substrate concentration | Inner Filter Effect (IFE) | - Measure the absorbance of your substrate solution at the excitation and emission wavelengths. Ensure that Aex + Aem < 0.1.- Perform a substrate titration to find the optimal concentration in the linear range.- If high substrate concentrations are necessary, consider using a microplate reader with a smaller pathlength or apply a mathematical correction factor. |
| Low fluorescence signal or poor signal-to-background ratio | - Sub-optimal excitation/emission wavelengths.- Low enzyme activity.- Photobleaching of the 2Abz fluorophore. | - Confirm you are using the correct wavelengths for 2Abz (Ex: ~320 nm, Em: ~420 nm).- Increase the enzyme concentration or incubation time.- Minimize the exposure of the substrate and samples to light. Reduce the number of flashes per measurement on the plate reader if possible. |
| High background fluorescence | - Contaminated buffer or reagents.- Autofluorescence from the microplate.- Substrate degradation. | - Use high-purity reagents and freshly prepared buffers.- Use black, opaque microplates designed for fluorescence assays.- Run a "substrate only" control to measure background fluorescence and subtract it from your experimental wells. |
| Inconsistent results between wells or experiments | - Pipetting errors.- Temperature fluctuations.- Substrate or enzyme sticking to the microplate. | - Ensure accurate and consistent pipetting.- Pre-incubate the plate at the desired reaction temperature.- Consider adding a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer. |
Experimental Protocols
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl2, and 0.01% Triton X-100. The optimal buffer will depend on the specific protease being studied.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Dilute the protease to the desired concentration in assay buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the substrate in assay buffer to determine the optimal concentration. A typical final concentration range to test is 1-50 µM.
-
Add 50 µL of the diluted substrate solution to each well of a black, opaque 96-well plate.
-
Include appropriate controls:
-
Buffer only: 100 µL of assay buffer.
-
Substrate only: 50 µL of substrate solution and 50 µL of assay buffer.
-
Enzyme only: 50 µL of enzyme solution and 50 µL of assay buffer.
-
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to the wells containing the substrate.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from the "substrate only" control) from all experimental wells.
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each concentration.
-
Plot V₀ versus substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Visualizations
Caption: The primary and secondary inner filter effects in FRET assays.
Caption: A logical workflow for troubleshooting common issues in FRET assays.
Validation & Comparative
A Head-to-Head Comparison: 2Abz-GLQRALEI-Lys(Dnp)-NH2 vs. Mca/Dnp Substrates for Protease Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive detection of protease activity. This guide provides a detailed comparison of the specific FRET peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2, and the widely utilized Mca/Dnp class of protease substrates.
This comparison delves into the fundamental characteristics, performance metrics, and experimental considerations for both substrate types, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Mca/Dnp Substrates |
| Fluorophore | 2-Aminobenzoyl (Abz) | (7-Methoxycoumarin-4-yl)acetyl (Mca) |
| Quencher | Dinitrophenyl (Dnp) | Dinitrophenyl (Dnp) |
| Specificity | Specific for Botulinum Neurotoxin Type A (BoNT/A)[1] | Broad; determined by the peptide sequence |
| Excitation Wavelength | ~320 nm[2][3] | ~320-325 nm[2][3] |
| Emission Wavelength | ~420 nm[2][3] | ~390-393 nm[3] |
Principle of FRET-Based Protease Assays
Both this compound and Mca/Dnp substrates operate on the principle of Förster Resonance Energy Transfer (FRET). In the intact substrate, the fluorophore (Abz or Mca) and the quencher (Dnp) are in close proximity. When the fluorophore is excited, it transfers its energy non-radiatively to the quencher, resulting in minimal fluorescence emission. Upon cleavage of the peptide backbone by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[4]
References
A Researcher's Guide to Assessing Protease Cross-Reactivity of 2Abz-GLQRALEI-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of the fluorogenic peptide substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2, with a variety of proteases. While this substrate is a well-established tool for measuring the activity of anthrax lethal factor (LF), a zinc metalloprotease, comprehensive data on its specificity with other proteases is not widely available. This guide offers a detailed experimental protocol and data presentation structure to enable researchers to conduct their own comparative studies, ensuring robust and reproducible results.
Introduction to this compound
This compound is a FRET (Förster Resonance Energy Transfer) peptide substrate. The 2-aminobenzoyl (2Abz) group acts as the fluorophore and the 2,4-dinitrophenyl (Dnp) group functions as the quencher. In its intact state, the close proximity of the Dnp to the 2Abz group quenches the fluorescence. Upon proteolytic cleavage of the peptide backbone between the fluorophore and the quencher, the two are separated, leading to an increase in fluorescence that can be monitored in real-time. This principle allows for the sensitive and continuous measurement of enzymatic activity.
Assessing Protease Cross-Reactivity
Understanding the cross-reactivity of a protease substrate is critical for the accurate interpretation of experimental results. A substrate that is cleaved by multiple proteases can lead to false-positive results and misinterpretation of cellular or physiological processes. Therefore, it is essential to profile the specificity of this compound against a panel of relevant proteases before its application in complex biological samples.
Data Presentation: A Template for Comparison
To facilitate a clear comparison of the substrate's performance with different proteases, all quantitative data should be summarized in a structured table. The primary target, anthrax lethal factor, is included as a benchmark. Researchers can populate this table with their own experimental findings for other proteases of interest.
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various Proteases
| Protease Class | Protease Name | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |
| Metalloprotease | Anthrax Lethal Factor (LF) | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] | Primary target protease. |
| Serine Protease | e.g., Trypsin | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] | |
| Cysteine Protease | e.g., Caspase-3 | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] | |
| Aspartic Protease | e.g., BACE1 | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] | |
| Matrix Metalloproteinase | e.g., MMP-2 | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
Note: Kinetic parameters for Anthrax Lethal Factor should be determined under the same experimental conditions as the other proteases for accurate comparison.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a fluorogenic protease substrate.
Caption: Workflow for Protease Cross-Reactivity Assessment.
Experimental Protocols
This section provides a detailed methodology for a FRET-based protease assay to determine the kinetic parameters of this compound cleavage by various proteases.
Materials
-
This compound substrate
-
Purified proteases of interest (e.g., Anthrax Lethal Factor, Trypsin, Caspase-3, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.01% Brij-35, pH 7.5; Note: Optimal buffer conditions may vary for different proteases)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic measurement capabilities (Excitation: ~320 nm, Emission: ~420 nm)
Methods
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Protease Stock Solutions: Prepare stock solutions of each purified protease in the appropriate assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear rate of substrate cleavage over the measurement period.
-
Substrate Working Solutions: Prepare a series of substrate dilutions in assay buffer. For Km determination, these concentrations should typically range from 0.1 to 10 times the expected Km value.
2. Assay Procedure:
-
Add 50 µL of each substrate working solution to the wells of a black 96-well microplate. Include wells with assay buffer only as a blank control.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the protease solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) using the appropriate excitation and emission wavelengths for the 2Abz fluorophore.
3. Data Analysis:
-
Blank Subtraction: Subtract the fluorescence signal from the blank wells (buffer only) from the fluorescence readings of the reaction wells.
-
Initial Velocity Calculation: For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (v0) of the reaction is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of substrate cleaved per minute using a standard curve generated with the free 2Abz fluorophore.
-
Determination of Kinetic Parameters: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
v0 = (Vmax * [S]) / (Km + [S])
-
-
Calculate kcat: The turnover number (kcat) can be calculated from the Vmax and the enzyme concentration ([E]) used in the assay.
-
kcat = Vmax / [E]
-
-
Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme for the substrate is determined by the ratio of kcat to Km.
-
Catalytic Efficiency = kcat / Km
-
Signaling Pathway and Logical Relationships
The cleavage of the FRET substrate by a protease is a direct enzymatic reaction. The relationship between the components can be visualized as follows:
Caption: FRET Substrate Cleavage Principle.
By following this guide, researchers can systematically evaluate the cross-reactivity of this compound and generate high-quality, comparable data to support their research and development efforts.
Validating Enzyme Inhibition Data for Complement C1s with 2Abz-GLQRALEI-Lys(Dnp)-NH2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the fluorescent-quenched substrate 2Abz-GLQRALEI-Lys(Dnp)-NH2 for the complement C1s protease. This document outlines its performance against alternative substrates and provides detailed experimental protocols to support the validation of enzyme inhibition data.
The complement system is a critical component of innate immunity, and its dysregulation is implicated in various inflammatory and autoimmune diseases. The C1s protease, a key enzyme in the classical complement pathway, represents a strategic target for therapeutic intervention. Accurate and reproducible measurement of C1s activity is paramount for the discovery and characterization of novel inhibitors. This guide focuses on the utility of the FRET (Förster Resonance Energy Transfer) substrate this compound in C1s enzyme inhibition assays.
Performance Comparison of C1s Substrates
The selection of an appropriate substrate is crucial for the development of a robust enzyme assay. The ideal substrate exhibits high specificity and is efficiently cleaved by the target enzyme, providing a strong and reproducible signal. The peptide sequence GLQRALEI is derived from the natural C4 substrate of C1s, making this compound a specific tool for measuring C1s activity.[1]
Below is a comparison of this compound with other peptide substrates used for C1s, based on their kinetic parameters. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate Sequence | Fluorophore/Quencher | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| GLQRALEI | 2Abz/Dnp | Not Reported | Not Reported | ~1.5 x 10⁵ | [1] |
| SLGRKIQI | 2Abz/Dnp | Not Reported | Not Reported | ~1.4 x 10⁵ | [1] |
| GYLGRSYKVG | 2Abz/Dnp | Not Reported | Not Reported | ~4.5 x 10⁵ | [1] |
| Z-Gly-Arg-thiobenzyl ester | Chromogenic | Not Reported | Not Reported | Not Reported | [2] |
Note: "Z" represents a benzyloxycarbonyl protecting group.
Comparison of C1s Inhibitors
The validation of enzyme inhibition data requires well-characterized inhibitors as positive controls. The following table summarizes inhibitory constants for known C1s inhibitors. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Type | IC50 | Ki | Reference |
| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide | Small Molecule | ~85 µM | 9.8 ± 1.1 µM | [2] |
| C1 inhibitor (C1-INH) | Serpin (endogenous) | Not Applicable | Not Reported | [3] |
| Sutimlimab (Enjaymo™) | Monoclonal Antibody | Not Applicable | Not Applicable | [4] |
Experimental Protocols
Principle of the FRET-Based C1s Inhibition Assay
This assay relies on the principle of FRET. The substrate, this compound, contains a fluorescent donor (2-aminobenzoyl, 2Abz) and a quenching acceptor (2,4-dinitrophenyl, Dnp). In the intact peptide, the close proximity of the Dnp to the 2Abz group quenches the fluorescence of 2Abz. Upon cleavage of the peptide by active C1s, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Diagram of the FRET-Based Assay Principle
Caption: Mechanism of the FRET-based C1s enzyme assay.
Detailed Protocol for C1s Inhibition Assay
This protocol provides a general framework for determining the IC50 of a test compound against C1s.
Materials:
-
Active human C1s protease
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4[5]
-
Test inhibitor compounds
-
Known C1s inhibitor (e.g., C1-INH or a characterized small molecule) as a positive control
-
DMSO for dissolving compounds
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the C1s substrate in DMSO. Dilute to the final working concentration (typically at or below the Km) in Assay Buffer.
-
Prepare a stock solution of active C1s in Assay Buffer. The final enzyme concentration should be chosen to give a linear rate of substrate cleavage over the desired reaction time.
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor or vehicle control (DMSO in Assay Buffer)
-
Active C1s enzyme solution
-
-
Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the C1s substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value of the inhibitor.[6]
-
Experimental Workflow
Caption: Workflow for a C1s enzyme inhibition assay.
Conclusion
The FRET substrate this compound provides a specific and sensitive tool for the characterization of C1s inhibitors. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently validate their enzyme inhibition findings and contribute to the development of novel therapeutics targeting the classical complement pathway.
References
- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the substrate specificity of the C1s protease of the classical complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orthogonal Assays to Confirm Calpain Activity from FRET-Based Substrates
A Comparative Guide for Researchers in Drug Discovery and Cellular Biology
In the realm of protease research, particularly in the context of drug development, the confirmation of initial findings with orthogonal assays is a critical step to ensure data accuracy and eliminate potential artifacts. This guide provides a comprehensive comparison of orthogonal methods to validate results obtained from the FRET-based calpain substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2. Calpains are a family of calcium-dependent cysteine proteases involved in a myriad of cellular processes, and their dysregulation is implicated in various pathologies, making them a significant therapeutic target.
The primary assay utilizing the this compound substrate relies on Fluorescence Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the 2-aminobenzoyl (2Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by an active calpain, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. While this assay is sensitive and suitable for high-throughput screening, reliance on a single method can be susceptible to interferences such as compound autofluorescence or non-specific protein interactions. Therefore, employing orthogonal assays with distinct detection principles is paramount for robust validation.
This guide explores three robust orthogonal assays: a bioluminescent assay (Calpain-Glo™), casein zymography, and Western blotting for calpain-specific substrate cleavage. Each method offers a different approach to confirming calpain activity, providing a multi-faceted validation of initial FRET-based results.
Data Presentation: A Comparative Overview of Calpain Assays
To facilitate a clear comparison, the following table summarizes the key performance characteristics of the FRET assay and the recommended orthogonal methods. The data presented are representative values compiled from various sources to illustrate the relative performance of each assay.
| Assay Type | Principle | Substrate | Limit of Detection (LOD) | Dynamic Range | Throughput | Advantages | Disadvantages |
| FRET Assay | Fluorescence | This compound | ~10-50 pM[1] | 3-4 logs | High | Continuous, real-time kinetics | Susceptible to fluorescent artifacts |
| Bioluminescent Assay (Calpain-Glo™) | Luminescence | Suc-LLVY-aminoluciferin | ~5 pM[1] | >4 logs[2] | High | High sensitivity, low background[2] | Requires specific luciferase substrate |
| Casein Zymography | Substrate degradation in-gel | Casein | ng range | Semi-quantitative | Low | Visualizes active enzyme, isoform separation[3][4] | Not suitable for precise quantification |
| Western Blot | Immunodetection of cleaved substrate | Endogenous or exogenous protein (e.g., α-spectrin, calpastatin) | ng range | Semi-quantitative to quantitative | Low | High specificity, in-cell validation[5][6] | Labor-intensive, requires specific antibodies |
Experimental Protocols
Detailed methodologies for the primary FRET assay and the three orthogonal assays are provided below to enable researchers to implement these techniques for comprehensive data validation.
Primary Assay: FRET-Based Calpain Activity Assay
This protocol is a general guideline for measuring calpain activity using the this compound substrate.
Materials:
-
Purified calpain enzyme
-
This compound substrate
-
Assay buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)
-
Calcium Chloride (CaCl₂) solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Prepare the calpain enzyme dilution in assay buffer.
-
Prepare the FRET substrate solution in assay buffer.
-
In a 96-well plate, add the calpain enzyme solution.
-
To initiate the reaction, add the CaCl₂ solution to the wells to achieve the desired final concentration for calpain activation.
-
Immediately add the FRET substrate solution to all wells.
-
Place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the calpain activity.
Orthogonal Assay 1: Calpain-Glo™ Luminescent Assay
This protocol is based on the commercially available Calpain-Glo™ Protease Assay from Promega.
Materials:
-
Calpain-Glo™ Buffer
-
Calpain-Glo™ Substrate (Suc-LLVY-aminoluciferin)
-
Luciferin Detection Reagent
-
Purified calpain enzyme or cell lysate
-
Calcium Chloride (CaCl₂) solution
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare the Calpain-Glo™ Reagent by mixing the Calpain-Glo™ Buffer, Substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Add the purified calpain enzyme or cell lysate to the wells of a 96-well white microplate.
-
Add CaCl₂ to the wells to activate the calpain.
-
Add an equal volume of the prepared Calpain-Glo™ Reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 10-30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of calpain activity.[4][7]
Orthogonal Assay 2: Casein Zymography
This method allows for the detection of active calpain isoforms based on their ability to degrade a substrate copolymerized in a polyacrylamide gel.[3][4][8][9]
Materials:
-
Polyacrylamide gel solution containing casein (e.g., 0.1-0.2%)
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 10 mM DTT, pH 7.5)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare cell or tissue lysates under non-denaturing and non-reducing conditions.
-
Mix the samples with non-reducing sample buffer.
-
Load the samples onto the casein-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.
-
Incubate the gel in the incubation buffer at 37°C for several hours to overnight to allow for casein degradation by active calpains.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Zones of calpain activity will appear as clear bands against a blue background.
Orthogonal Assay 3: Western Blotting for Calpain Substrate Cleavage
This technique confirms calpain activity by detecting the specific cleavage of its endogenous substrates, such as α-spectrin or calpastatin.[5][6]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for a calpain cleavage product (e.g., anti-α-spectrin cleavage product)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissues to induce calpain activity.
-
Prepare protein lysates from the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody that specifically recognizes the calpain-cleaved fragment of the substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. An increase in the specific cleavage product band indicates calpain activation.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Calpain Signaling Pathway.
References
- 1. promega.com [promega.com]
- 2. Calpain-Glo™ Protease Assay [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of calpain-3 protein in muscle biopsies of different muscular dystrophies from India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. periodicos.capes.gov.br [periodicos.capes.gov.br]
Unveiling Enzyme Dynamics: The Superiority of 2Abz-GLQRALEI-Lys(Dnp)-NH2 in Protease Research
For researchers, scientists, and drug development professionals engaged in the study of proteases, the choice of assay methodology is paramount to generating robust and insightful data. While traditional endpoint assays have long been a staple, the advent of sophisticated tools like the FRET-based substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2, offers a paradigm shift towards real-time, kinetic analysis of enzyme activity. This guide provides an objective comparison of the advantages of using this continuous kinetic assay over conventional endpoint methods, supported by experimental protocols and data.
The this compound peptide is a fluorogenic substrate designed for the continuous monitoring of protease activity. Its mechanism is based on Förster Resonance Energy Transfer (FRET). The 2-aminobenzoyl (2Abz) group serves as a fluorophore, and its fluorescence is internally quenched by the close proximity of the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by a specific protease, the 2Abz fluorophore is spatially separated from the Dnp quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis. While the specific peptide sequence GLQRALEI suggests a target protease with a particular substrate preference, the principles and advantages of this FRET-based approach are broadly applicable and are often exemplified in studies of well-characterized proteases like caspases.
Principle of Detection: A Tale of Two Assays
The fundamental difference between a kinetic assay using this compound and a traditional endpoint assay lies in how the enzymatic reaction is measured.
This compound: A Real-Time Window into Enzyme Activity
The FRET-based assay provides a continuous, real-time readout of enzyme activity. As the protease cleaves the substrate, the fluorescence signal increases, allowing for the generation of a complete reaction progress curve. This dynamic measurement is crucial for in-depth kinetic analysis.
Endpoint Assays: A Snapshot in Time
In contrast, endpoint assays measure the total accumulation of product after a fixed incubation period. The reaction is initiated and then terminated by adding a stop solution. A common example is the colorimetric assay for caspase-3, which uses a substrate like DEVD-pNA (p-nitroaniline). The amount of colored p-nitroaniline released is measured at a single time point. This method provides a static snapshot of the total enzyme activity over the incubation period.
Key Advantages of Continuous Monitoring with this compound
The ability to continuously monitor protease activity provides several distinct advantages over single-point measurements.
-
Comprehensive Kinetic Data: Continuous assays allow for the determination of key kinetic parameters such as the maximal velocity (Vmax) and the Michaelis constant (Km), providing deeper insights into enzyme efficiency and substrate affinity. This level of detail is often missed in endpoint assays.
-
Identification of Different Inhibition Modalities: In drug discovery, understanding how a compound inhibits an enzyme is critical. Continuous assays can differentiate between various modes of inhibition (e.g., reversible, irreversible, slow-binding) by analyzing the shape of the reaction progress curve in the presence of an inhibitor. Endpoint assays may misclassify or fail to identify complex inhibition mechanisms.
-
Enhanced Sensitivity and Wider Dynamic Range: FRET-based assays are generally more sensitive than colorimetric endpoint assays, allowing for the detection of lower enzyme concentrations and the use of less substrate. The continuous nature of the assay also provides a wider dynamic range for measuring enzyme activity.
-
Reduced Interference and Fewer False Positives: Endpoint assays can be prone to interference from colored or fluorescent compounds in a screening library. The kinetic nature of the FRET assay allows for the identification of such artifacts, as they would typically alter the initial fluorescence reading but not the rate of change over time.
-
Simplified Workflow and High-Throughput Screening (HTS) Compatibility: The "mix-and-read" format of the FRET assay, without the need for a stop reagent, simplifies the workflow and makes it highly amenable to automation and high-throughput screening.
Quantitative Performance Comparison
The following tables summarize the key differences in performance between a continuous FRET-based assay, exemplified by the use of a substrate like this compound, and a traditional colorimetric endpoint assay for caspase-3.
Table 1: Assay Performance Characteristics
| Feature | This compound (Kinetic FRET Assay) | Colorimetric Endpoint Assay (e.g., DEVD-pNA) |
| Assay Principle | Förster Resonance Energy Transfer (FRET) | Colorimetry |
| Measurement | Continuous monitoring of fluorescence increase | Single time-point measurement of absorbance |
| Data Output | Reaction rate (slope of progress curve) | Total product formed (single absorbance value) |
| Kinetic Parameters | Vmax, Km, kcat can be determined | Not readily determined |
| Inhibitor Analysis | Detailed mechanism of action can be elucidated | Primarily determines inhibitor potency (IC50) |
| Sensitivity | High (picomolar to nanomolar range) | Moderate (nanomolar to micromolar range) |
| Throughput | High (amenable to 384-well and 1536-well formats) | Moderate to High |
| Workflow | Simple "mix-and-read" | Requires addition of a stop reagent |
Table 2: Comparison of Inhibitor Potency Determination (IC50 Values)
| Inhibitor | Assay Type | IC50 Value | Reference |
| Ac-DEVD-CHO | Fluorimetric (Kinetic) | ~50 nM | [1] |
| Ac-DEVD-CHO | Colorimetric (Endpoint) | ~10-100 nM | Varies by supplier |
Experimental Protocols
Detailed methodologies for performing both a kinetic FRET-based assay and an endpoint colorimetric assay for caspase-3 are provided below.
Protocol 1: Kinetic Caspase-3 Assay using a FRET Substrate
This protocol is a general guideline for using a FRET substrate like this compound for measuring caspase-3 activity.
Materials:
-
Recombinant active caspase-3
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm
Procedure:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Dilute the substrate to the desired final concentration (e.g., 10-50 µM) in Assay Buffer.
-
Prepare serial dilutions of the caspase-3 enzyme in Assay Buffer.
-
In a 96-well black microplate, add the diluted enzyme to each well.
-
To initiate the reaction, add the diluted FRET substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rate (V) from the linear portion of the fluorescence versus time plot.
Protocol 2: Endpoint Colorimetric Caspase-3 Assay
This protocol is a standard method for measuring caspase-3 activity using a colorimetric substrate.
Materials:
-
Cell lysates containing active caspase-3 or recombinant caspase-3
-
Caspase-3 substrate: DEVD-pNA
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 20% glycerol, 0.5 mM EDTA, 20 mM DTT)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce apoptosis in cell culture to activate caspase-3, or use recombinant enzyme.
-
Lyse the cells using Cell Lysis Buffer and collect the supernatant.
-
In a 96-well clear microplate, add the cell lysate or recombinant enzyme.
-
Add 2X Reaction Buffer to each well.
-
Add the DEVD-pNA substrate to each well to a final concentration of 200 µM to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of pNA released and thus the caspase-3 activity.
Signaling Pathway Context: The Role of Caspase-3 in Apoptosis
The study of proteases like caspase-3 is often in the context of specific cellular processes. Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular proteins, leading to programmed cell death. Understanding this pathway provides context for the importance of accurately measuring caspase-3 activity.
Conclusion
References
A Comparative Guide to Measuring Matrix Metalloproteinase (MMP) Activity: Alternatives to 2Abz-GLQRALEI-Lys(Dnp)-NH2
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) activity assays, this guide provides a comprehensive comparison of alternatives to the widely used fluorogenic substrate, 2Abz-GLQRALEI-Lys(Dnp)-NH2. This document outlines the performance of various assay methodologies, supported by experimental data, and offers detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous physiological and pathological processes, including cancer, arthritis, and cardiovascular diseases. Consequently, the accurate measurement of MMP activity is paramount for both basic research and the development of therapeutic inhibitors.
While this compound is a commonly employed FRET-based substrate, a variety of alternative methods exist, each with its own set of advantages and limitations in terms of specificity, sensitivity, and throughput. This guide will delve into three primary alternatives: other fluorogenic peptide substrates, gelatin zymography, and solid-phase immunocapture assays.
Performance Comparison of MMP Activity Assays
The choice of an MMP activity assay is often dictated by the specific research question, the sample type, and the required throughput. The following table summarizes key quantitative parameters for various MMP substrates, offering a direct comparison to facilitate an informed decision.
| Assay Type | Substrate/Method | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Limit of Detection | Throughput | Key Advantages | Key Disadvantages |
| Fluorogenic Peptide | This compound | General MMPs | Varies by MMP | Nanomolar range | High | Continuous monitoring, high throughput | Can have overlapping specificity |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | General MMPs | MMP-1: 1,300, MMP-2: 1,300, MMP-13: 2,100[1][2] | Nanomolar range | High | Commercially available, well-characterized | Potential for off-target cleavage | |
| 5-FAM/QXL™520 FRET peptides | Specific MMPs (e.g., MMP-1, -9, -13) | Varies by peptide sequence | Picogram amounts[3] | High | High sensitivity, specific peptide design possible | Requires specific antibodies for immunocapture assays | |
| Dabcyl/5-FAM FRET peptides (e.g., PEPDAB008) | General MMPs (MMP-1, -2, -3, -7, -8, -10, -12, -13, -14, -16) | Not specified | Not specified | High | Broad-spectrum MMP detection | Lacks specificity for individual MMPs | |
| Gelatin Zymography | Gelatin | MMP-2, MMP-9 | Not applicable | Picogram quantities[4] | Low to Medium | Differentiates between pro- and active forms, identifies MMPs by molecular weight | Semi-quantitative, laborious, not continuous |
| Solid-Phase Assay | Immunocapture + Fluorogenic Substrate | Specific MMPs (e.g., MMP-1, -3, -9, -13, -14) | Varies by substrate | Picogram amounts[3] | Medium to High | High specificity for target MMP, quantitative | Dependent on antibody quality and availability |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below to ensure reproducibility and accurate data interpretation.
Fluorogenic Peptide Substrate Assay (General Protocol)
This protocol describes a typical procedure for measuring MMP activity using a generic FRET-based peptide substrate in a 96-well plate format.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve the MMP substrate in DMSO to create a stock solution. Dilute the stock solution and the MMP enzyme to their final working concentrations in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme solution.
-
Initiate Reaction: Add 50 µL of the diluted fluorogenic substrate solution to each well to start the reaction.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time. The initial rate of the reaction is proportional to the MMP activity.
Gelatin Zymography
This technique is used to detect and identify gelatinolytic MMPs (primarily MMP-2 and MMP-9) based on their ability to degrade a gelatin substrate within a polyacrylamide gel.
Materials:
-
Polyacrylamide gel solution containing gelatin (1 mg/mL)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with renaturation buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in the incubation buffer at 37°C for 12-48 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands of gelatin degradation appear against a blue background. The position of the clear bands indicates the molecular weight of the MMPs.
Solid-Phase Immunocapture Activity Assay
This assay combines the specificity of antibodies with the sensitivity of a fluorogenic substrate to measure the activity of a specific MMP.[3][5]
Materials:
-
96-well microplate coated with a capture antibody specific for the target MMP
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample containing the target MMP
-
Activation solution (e.g., APMA) if measuring total MMP activity
-
Fluorogenic MMP substrate
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Block the antibody-coated plate with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C to allow the antibody to capture the MMP.
-
Activation (Optional): To measure total MMP activity (including pro-MMPs), wash the wells and add an activation solution like APMA for 1-2 hours at 37°C. For measuring endogenous active MMPs, skip this step.
-
Substrate Addition: Wash the wells thoroughly to remove any unbound material and activation solution. Add the fluorogenic substrate solution to each well.
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The rate of fluorescence increase is proportional to the activity of the captured MMP.
Visualizing MMP-Related Cellular Processes
To provide a broader context for the application of these assays, the following diagrams illustrate a simplified MMP signaling pathway, the general workflow of a FRET-based assay, and a typical experimental workflow for measuring MMP activity.
Caption: Simplified MMP signaling pathway.
Caption: Mechanism of a FRET-based MMP assay.
Caption: General experimental workflow for MMP activity measurement.
References
- 1. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Correlating FRET-Based Peptide Assays and Zymography for Protease Activity Analysis
For researchers, scientists, and drug development professionals investigating protease activity, selecting the appropriate assay is paramount. This guide provides a comprehensive comparison of two widely used methods: the highly sensitive, real-time 2Abz-GLQRALEI-Lys(Dnp)-NH2 Förster Resonance Energy Transfer (FRET) peptide assay and the robust, semi-quantitative zymography technique. By understanding the principles, protocols, and data outputs of each, researchers can make informed decisions to best suit their experimental needs.
At a Glance: FRET vs. Zymography
| Feature | This compound FRET Assay | Zymography (Gelatin) |
| Principle | Cleavage of a fluorophore-quencher labeled peptide substrate, resulting in a measurable increase in fluorescence. | Electrophoretic separation of proteins, followed by in-gel substrate degradation by renatured enzymes. |
| Data Output | Quantitative, real-time kinetic data (enzyme activity rate). | Semi-quantitative, endpoint analysis of enzyme activity. Visualized as bands of substrate clearance. |
| Enzyme State | Measures the activity of proteases in their active state in solution. | Can distinguish between the pro (inactive) and active forms of enzymes based on molecular weight.[1] |
| Sensitivity | High, capable of detecting low levels of enzyme activity. | High, also capable of detecting low levels of MMP activity.[2] |
| Throughput | High, suitable for multi-well plate formats and high-throughput screening (HTS). | Low to medium, as it is a gel-based technique. |
| Substrate Specificity | Highly specific, dictated by the amino acid sequence of the peptide substrate. | Broader, based on the ability of enzymes to degrade a protein substrate like gelatin. |
| Inhibitor Studies | Well-suited for determining inhibitor potency (e.g., IC50 values) through kinetic analysis. | Can be adapted for inhibitor studies (reverse zymography), but less straightforward for quantitative inhibitor characterization.[3] |
| Sample Type | Purified enzymes, cell lysates, conditioned media. | Tissue extracts, cell lysates, conditioned media.[2] |
| Potential Artifacts | Signal interference from fluorescent compounds in the sample. | Potential for pro-enzyme activation during sample preparation or renaturation, which may not reflect the true in-vivo activity.[4] |
Delving Deeper: Principles and Methodologies
The this compound FRET Assay: A Real-Time Window into Enzyme Activity
The this compound assay is a powerful tool for the continuous monitoring of specific protease activity. It utilizes a synthetic peptide engineered with a fluorophore (2-Aminobenzoyl, 2Abz) and a quencher (2,4-Dinitrophenyl, Dnp) at opposite ends of the cleavage site.
In its intact state, the proximity of the Dnp quencher to the 2Abz fluorophore results in the suppression of fluorescence via FRET. When a target protease cleaves the peptide sequence, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence intensity that is directly proportional to the rate of substrate cleavage. This allows for precise, real-time measurement of enzyme kinetics.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare an assay buffer appropriate for the protease of interest (e.g., Tris-HCl with CaCl2 for MMPs).
-
Dilute the protease sample to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the protease sample to the appropriate wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes). Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The V₀ is a direct measure of the protease activity.
-
Zymography: Visualizing Proteolytic Activity in Gels
Zymography is an electrophoretic technique used to detect and characterize hydrolytic enzymes, with gelatin zymography being a common method for identifying matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[2][5] This method involves incorporating a protein substrate, such as gelatin, into a polyacrylamide gel.
During SDS-PAGE, proteins in the sample are separated by size under denaturing, non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to allow the proteases to refold and regain their enzymatic activity. The gel is then moved to a developing buffer, where the active proteases digest the gelatin substrate within the gel. Finally, the gel is stained with a protein stain like Coomassie Brilliant Blue. Areas of proteolytic activity appear as clear bands against a dark blue background, indicating where the gelatin has been degraded.[5]
-
Gel Preparation:
-
Prepare a polyacrylamide separating gel containing gelatin (typically 1 mg/mL).
-
Pour a stacking gel on top of the separating gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples with a non-reducing loading buffer. Do not boil the samples.
-
Load the samples into the wells of the gelatin-containing gel.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, remove the gel and wash it with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-48 hours to allow for gelatin digestion.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
The clear bands represent areas of gelatinase activity. The molecular weight of the active enzymes can be estimated by comparing their migration to protein standards. The intensity of the bands can be quantified using densitometry for semi-quantitative analysis.
-
Correlating the Results: A Complementary Picture
While direct quantitative correlation between the this compound assay and zymography would require running both assays on the same samples and knowing the specific target of the peptide, we can infer how the results would complement each other based on their principles.
A strong signal in the FRET assay indicates high enzymatic activity for the specific protease that cleaves the GLQRALEI sequence. Zymography of the same sample would be expected to show a clear band corresponding to the molecular weight of an active gelatinase (if the target of the FRET peptide is a gelatinase). The intensity of this band would provide a semi-quantitative confirmation of the presence of an active enzyme.
Conversely, if zymography shows a prominent band for a pro-enzyme but a faint band for the active form, the FRET assay would likely show a low level of activity. This highlights a key strength of using both assays: zymography can reveal the activation state of the enzyme pool, while the FRET assay quantifies the activity of the mature, active enzyme.
Signaling Pathway Context: MMP Activation
To appreciate the interplay between pro- and active enzymes detected by these assays, consider a simplified MMP activation pathway. Many MMPs are secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage to become active. This activation can be initiated by other proteases, such as plasmin or other MMPs.
Zymography is adept at visualizing both the "Pro-MMP" and "Active MMP" forms, while a FRET assay would specifically quantify the activity of the "Active MMP" on its substrate.
Conclusion: Choosing the Right Tool for the Job
The this compound FRET assay and zymography are not mutually exclusive; rather, they are complementary techniques that provide different yet valuable insights into protease activity.
-
For high-throughput screening of inhibitors or detailed kinetic studies of a specific protease, the FRET assay is the superior choice. Its real-time, quantitative nature allows for precise determination of enzyme activity and inhibition.
-
For initial characterization of protease activity in complex biological samples, assessing the activation state of enzymes, or when the specific protease is unknown, zymography is an excellent starting point. Its ability to separate and identify different forms of proteases provides a broader picture of the proteolytic landscape.
By leveraging the strengths of both methodologies, researchers can gain a more complete and nuanced understanding of the role of proteases in their biological systems of interest, ultimately accelerating research and drug development.
References
Safety Operating Guide
Personal protective equipment for handling 2Abz-GLQRALEI-Lys(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the biologically active peptide 2Abz-GLQRALEI-Lys(Dnp)-NH2. Due to the presence of a dinitrophenyl (Dnp) group, specific precautions must be taken to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from the dinitrophenyl (Dnp) moiety. 2,4-Dinitrophenol (DNP) is classified as acutely toxic, flammable, and potentially explosive when dry.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure and ensure safe handling.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required.[3][4] |
| Face Shield | A face shield should be worn in conjunction with safety goggles, especially when handling the solid form or preparing solutions, to protect against splashes.[3] | |
| Hand Protection | Nitrile Gloves | Double-gloving with nitrile gloves is mandatory.[1] Change gloves immediately upon contact with the substance. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Full-Length Pants and Closed-Toe Shoes | These are required to protect the skin from potential spills. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation.[1] |
Operational Handling Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within the fume hood.
-
Use anti-static measures to prevent dispersal of the powder.
-
When reconstituting, add the solvent slowly and carefully to the vial containing the peptide to avoid splashes.
-
-
Solution Handling:
-
Clearly label all solutions with the compound name, concentration, date, and appropriate hazard symbols.
-
Keep containers tightly sealed when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with a non-combustible absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste due to the dinitrophenyl group.
Waste Disposal Guidelines:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Lined, sealed hazardous waste container | All dry waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a designated, lined container for hazardous waste.[1] |
| Liquid Waste | Labeled, sealed hazardous waste container | All solutions containing the peptide should be collected in a clearly labeled, sealed container for chemical waste. Do not dispose of down the drain. |
| Sharps | Puncture-resistant sharps container | Any needles or other sharps used for handling the peptide solutions must be disposed of in a designated sharps container. |
Disposal of waste containing dinitrophenol compounds is regulated, and it is crucial to follow all local, state, and federal regulations.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Workflow for safe handling of this compound.
References
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